Antileishmanial agent-7
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H18O8 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
5-[(E)-2-carboxyethenyl]-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C20H18O8/c1-26-14-9-11(4-5-13(14)21)18-17(20(24)25)12-7-10(3-6-16(22)23)8-15(27-2)19(12)28-18/h3-9,17-18,21H,1-2H3,(H,22,23)(H,24,25)/b6-3+ |
InChI Key |
JTHPLBUVRLOJBB-ZZXKWVIFSA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1OC(C2C(=O)O)C3=CC(=C(C=C3)O)OC)/C=C/C(=O)O |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2C(=O)O)C3=CC(=C(C=C3)O)OC)C=CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Antileishmanial Agent-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Antileishmanial agent-7, a promising compound from the (±)-trans-2-phenyl-2,3-dihydrobenzofuran class. This document details its synthesis, characterization, biological activity, and putative mechanism of action, serving as a valuable resource for researchers in the field of antileishmanial drug discovery.
This compound has been identified as compound 23 in the study by Bernal FA, et al., published in the European Journal of Medicinal Chemistry in 2020. It has demonstrated significant in vitro activity against Leishmania donovani, the causative agent of visceral leishmaniasis.[1]
Quantitative Data Summary
The biological activity of this compound and related compounds from the (±)-trans-2-phenyl-2,3-dihydrobenzofuran series are summarized below. The data highlights the potency and selectivity of these compounds.
| Compound ID | Structure | IC50 vs. L. donovani (µM) | Cytotoxicity vs. L-6 Cells (µM) | Selectivity Index (SI) |
| This compound (23) | (±)-trans-2-phenyl-2,3-dihydrobenzofuran derivative | 6.89 | 259 | >37.6 |
| 8m | (±)-trans-2-(4-methoxyphenyl)-2,3-dihydrobenzofuran | <2 | >9.3 | >4.6 |
| 8n | (±)-trans-2-(3,4-dimethoxyphenyl)-2,3-dihydrobenzofuran | <2 | >9.3 | >4.6 |
| 8o | (±)-trans-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzofuran | <2 | >9.3 | >4.6 |
| 8r | (±)-trans-2-(4-chlorophenyl)-2,3-dihydrobenzofuran | <2 | >9.3 | >4.6 |
Data sourced from Bernal FA, et al. (2020) and MedChemExpress. The Selectivity Index (SI) is calculated as the ratio of cytotoxicity to antileishmanial activity.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, characterization, and biological evaluation of this compound.
The synthesis of (±)-trans-2-phenyl-2,3-dihydrobenzofurans generally involves the cyclization of a corresponding phenol derivative. While the specific protocol for this compound (compound 23) is detailed in Bernal et al. (2020), a representative synthesis is outlined below.
Representative Synthesis of a (±)-trans-2-phenyl-2,3-dihydrobenzofuran Core:
-
Step 1: Preparation of a Phenoxyethanol Intermediate: A suitably substituted phenol is reacted with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) in the presence of a base such as sodium hydroxide or potassium carbonate in a polar aprotic solvent like acetone or DMF. The reaction mixture is typically heated to reflux for several hours to yield the corresponding 2-phenoxyethanol derivative.
-
Step 2: Intramolecular Cyclization: The 2-phenoxyethanol intermediate is then subjected to an acid-catalyzed intramolecular cyclization. A strong acid such as polyphosphoric acid (PPA) or a Lewis acid is used as the catalyst. The reaction is heated, often to temperatures above 100°C, to promote the cyclization and formation of the 2,3-dihydrobenzofuran ring.
-
Step 3: Purification: The crude product is purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure (±)-trans-2-phenyl-2,3-dihydrobenzofuran derivative.
The structure and purity of the synthesized compounds are confirmed using a combination of spectroscopic and spectrometric techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Performed to determine the proton environment of the molecule. For 2,3-dihydrobenzofurans, characteristic signals for the protons on the dihydrofuran ring (at positions 2 and 3) are expected, along with signals for the aromatic protons and any substituents.
-
¹³C NMR: Used to identify all unique carbon atoms in the molecule, including the quaternary carbons of the benzofuran core and the carbons of the phenyl substituent.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
HRMS is conducted to confirm the elemental composition of the synthesized compound by providing a highly accurate mass measurement. This is crucial for verifying the molecular formula.
-
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC is employed to determine the purity of the final compound. A high percentage purity (typically >95%) is required for biological testing.
-
The efficacy of this compound against Leishmania donovani is determined using an in vitro assay with the amastigote stage of the parasite, which is the clinically relevant form.
-
Cell Culture: Leishmania donovani promastigotes are cultured in M199 medium supplemented with fetal bovine serum (FBS) at 25°C.
-
Macrophage Infection: A macrophage cell line (e.g., THP-1 or RAW 264.7) is seeded in 96-well plates and allowed to adhere. The macrophages are then infected with stationary phase promastigotes, which differentiate into amastigotes within the host cells.
-
Compound Treatment: The infected macrophages are treated with serial dilutions of this compound. A positive control (e.g., Amphotericin B) and a negative control (vehicle, e.g., DMSO) are included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Viability Assessment: The viability of the intracellular amastigotes is determined using a resazurin-based assay or by microscopic counting after Giemsa staining. The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.
The toxicity of the compound against mammalian cells is assessed to determine its selectivity.
-
Cell Culture: A mammalian cell line (e.g., L-6 rat skeletal myoblasts or HEK-293) is cultured in appropriate media.
-
Compound Treatment: The cells are seeded in 96-well plates and treated with serial dilutions of this compound.
-
Incubation: The plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is measured using a resazurin or MTT assay. The 50% cytotoxic concentration (CC50) is determined.
Visualizations
The following diagrams illustrate the synthesis workflow, a typical experimental workflow for biological evaluation, and the proposed signaling pathway for the mechanism of action.
Caption: A representative workflow for the synthesis of this compound.
Caption: Workflow for the biological evaluation of this compound.
Caption: Proposed signaling pathway for macrophage activation by this compound.
Mechanism of Action
The precise molecular target of this compound within Leishmania or the host macrophage has not been fully elucidated. However, studies on related 2,3-dihydrobenzofurans suggest an immunomodulatory mechanism of action.[2][3][4] These compounds appear to activate host macrophages, enhancing their innate ability to clear the parasite.
The proposed mechanism involves the following key events:
-
Macrophage Activation: The compound likely interacts with receptors on the macrophage surface, triggering an intracellular signaling cascade.[2]
-
Enhanced Phagocytosis and Lysosomal Activity: Activated macrophages exhibit increased phagocytic capacity, allowing for more efficient engulfment of the parasites. This is coupled with enhanced lysosomal activity, leading to more effective degradation of the internalized amastigotes.[2][3]
-
Nitric Oxide Production: A crucial component of the antileishmanial response is the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). The signaling cascade initiated by this compound is thought to upregulate iNOS, leading to increased NO levels, which is highly toxic to the parasite.[2]
This host-directed therapeutic approach is advantageous as it is less likely to induce drug resistance in the parasite compared to agents that directly target parasite-specific pathways. Further research is needed to identify the specific host cell receptors and signaling molecules involved in the action of this compound.
References
- 1. (±)-trans-2-phenyl-2,3-dihydrobenzofurans as leishmanicidal agents: Synthesis, in vitro evaluation and SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. seer.ufu.br [seer.ufu.br]
- 3. researchgate.net [researchgate.net]
- 4. Targeting and activation of macrophages in leishmaniasis. A focus on iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of (±)-trans-2-phenyl-2,3-dihydrobenzofuran: A Technical Guide for Leishmaniasis Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis and anti-leishmanial properties of (±)-trans-2-phenyl-2,3-dihydrobenzofuran, a promising scaffold for the development of new therapeutics against leishmaniasis. This document provides a comprehensive overview of the synthetic methodologies, quantitative biological data, and proposed mechanisms of action to support further research and development in this area.
Introduction
Leishmaniasis, a neglected tropical disease caused by protozoan parasites of the Leishmania genus, poses a significant global health threat. The limitations of current therapies, including toxicity and emerging resistance, necessitate the discovery of novel, safe, and effective antileishmanial agents. The 2-phenyl-2,3-dihydrobenzofuran scaffold, a core structure in many natural products, has emerged as a promising starting point for the development of new leishmanicidal compounds. This guide focuses on the synthesis and biological evaluation of (±)-trans-2-phenyl-2,3-dihydrobenzofuran and its derivatives.
Data Presentation
The following tables summarize the quantitative data on the anti-leishmanial activity and cytotoxicity of a series of trans-2-phenyl-2,3-dihydrobenzofuran derivatives against Leishmania donovani, the causative agent of visceral leishmaniasis, the most severe form of the disease.
Table 1: Anti-leishmanial Activity and Cytotoxicity of Selected trans-2-phenyl-2,3-dihydrobenzofuran Derivatives
| Compound | Substituents | IC50 (μM) vs. L. donovani amastigotes | CC50 (μM) vs. L6 cells | Selectivity Index (SI) |
| 8m | R1=H, R2=H, R3=H, R4=OMe, R5=H | < 2 | > 9.3 | > 4.6 |
| 8n | R1=H, R2=H, R3=OMe, R4=OH, R5=H | < 2 | > 10.5 | > 5.2 |
| 8o | R1=H, R2=H, R3=OMe, R4=OMe, R5=H | < 2 | > 10.8 | > 5.4 |
| 8r | R1=H, R2=H, R3=H, R4=Cl, R5=H | < 2 | > 10.2 | > 5.1 |
| 16c | R1=OMe, R2=H, R3=H, R4=H, R5=H | 2.5 | > 12.5 | > 5.0 |
| 18 | R1=H, R2=OMe, R3=H, R4=H, R5=H | 3.1 | > 15.5 | > 5.0 |
| 23 | R1=H, R2=H, R3=H, R4=H, R5=OMe | 4.2 | > 21.0 | > 5.0 |
IC50: 50% inhibitory concentration against L. donovani amastigotes. CC50: 50% cytotoxic concentration against rat skeletal muscle myoblast (L6) cells. SI: Selectivity Index (CC50/IC50). Data sourced from a study by Bernal et al., which synthesized and evaluated a total of seventy such compounds.[1]
Experimental Protocols
Synthesis of (±)-trans-2-phenyl-2,3-dihydrobenzofuran Derivatives
A common and effective method for the synthesis of the (±)-trans-2-phenyl-2,3-dihydrobenzofuran scaffold is the oxidative [3+2] cycloaddition of phenols with styrenes. The following is a representative experimental protocol.
Materials:
-
Substituted phenol
-
Substituted styrene
-
Silver oxide (Ag₂O)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of the substituted phenol (1.0 eq) in dichloromethane, add the substituted styrene (1.2 eq).
-
Add silver oxide (1.5 eq) to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.
-
Wash the filter cake with dichloromethane.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired (±)-trans-2-phenyl-2,3-dihydrobenzofuran derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
In Vitro Anti-leishmanial Activity Assay
The in vitro activity of the synthesized compounds against Leishmania donovani axenic amastigotes is determined using a resazurin-based cell viability assay.
Materials:
-
Leishmania donovani axenic amastigotes
-
Amastigote culture medium (e.g., MAA/20)
-
Resazurin sodium salt solution
-
Test compounds dissolved in DMSO
-
Positive control (e.g., miltefosine)
-
96-well microtiter plates
Procedure:
-
Maintain Leishmania donovani axenic amastigotes in culture at 37°C and 5% CO₂.
-
Harvest the parasites in the logarithmic growth phase and adjust the density to 2 x 10⁵ cells/mL in fresh medium.
-
Dispense 100 µL of the parasite suspension into the wells of a 96-well plate.
-
Add 1 µL of the test compounds at various concentrations (typically in a serial dilution) to the wells. Include wells with a positive control and a solvent control (DMSO).
-
Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
Add 10 µL of resazurin solution to each well and incubate for another 4-6 hours.
-
Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelengths (e.g., 560 nm excitation and 590 nm emission for fluorescence).
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition versus the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
The cytotoxicity of the compounds is assessed against a mammalian cell line (e.g., L6 rat myoblasts) to determine their selectivity.
Materials:
-
L6 cells (or another suitable mammalian cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Resazurin sodium salt solution
-
Test compounds dissolved in DMSO
-
Positive control (e.g., podophyllotoxin)
-
96-well microtiter plates
Procedure:
-
Culture L6 cells in a T-75 flask until they reach 80-90% confluency.
-
Trypsinize the cells, resuspend them in fresh medium, and adjust the cell density.
-
Seed 100 µL of the cell suspension (e.g., 4 x 10⁴ cells/mL) into the wells of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Add 1 µL of the test compounds at various concentrations.
-
Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
Add 10 µL of resazurin solution and incubate for 2-4 hours.
-
Measure the fluorescence or absorbance.
-
Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
Mandatory Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of (±)-trans-2-phenyl-2,3-dihydrobenzofuran.
Proposed Mechanism of Action: Macrophage Activation
The anti-leishmanial activity of some 2,3-dihydrobenzofuran derivatives is thought to be mediated, at least in part, by the activation of host macrophages.
References
A Technical Guide to the Mechanism of Action of Antileishmanial Agents on Leishmania donovani
Disclaimer: "Antileishmanial agent-7" is a hypothetical designation. To fulfill the request for an in-depth technical guide, this document details the mechanism of action of Miltefosine , a well-characterized, orally active drug used in the treatment of visceral leishmaniasis caused by Leishmania donovani.
Introduction
Visceral leishmaniasis (VL), caused by the protozoan parasite Leishmania donovani, is a severe systemic disease that is fatal if left untreated. The parasite exists in two main life stages: the flagellated promastigote in the sandfly vector and the non-motile amastigote, which resides within host macrophages. Miltefosine (hexadecylphosphocholine, HePC) represents a critical advancement in VL chemotherapy as the first effective and safe oral treatment.[1][2][3] Its mechanism of action is multifaceted, targeting several key parasite pathways simultaneously, which is a desirable trait in combating drug resistance. This guide provides a detailed technical overview of the molecular mechanisms through which Miltefosine exerts its leishmanicidal effects.
Core Mechanisms of Action
Miltefosine does not have a single target; instead, it disrupts multiple fundamental processes within the parasite, leading to cell death. The primary mechanisms include the induction of an apoptosis-like phenotype, disruption of lipid metabolism and membrane integrity, mitochondrial dysfunction, and perturbation of calcium homeostasis.
Induction of Apoptosis-Like Cell Death
A significant body of evidence demonstrates that Miltefosine induces a programmed cell death pathway in L. donovani that shares many hallmarks of metazoan apoptosis.[1][4][5][6] This is considered an indirect mechanism of killing, rather than direct necrosis.[1][4]
Key apoptotic features observed in Miltefosine-treated promastigotes and amastigotes include:
-
Cell Shrinkage: A common morphological change in apoptotic cells.[1][4]
-
Phosphatidylserine (PS) Exposure: The externalization of PS from the inner to the outer leaflet of the plasma membrane is an early apoptotic marker.[1][4][7]
-
DNA Fragmentation: The parasite's genomic DNA is cleaved into oligonucleosome-sized fragments, creating a characteristic "ladder" pattern on agarose gels.[4][5][6] This fragmentation can also be detected in situ using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.[5][6][8]
-
Cell Cycle Arrest: Treated cells often accumulate in the sub-G0/G1 phase of the cell cycle, indicative of DNA damage and apoptosis.[9]
This apoptotic cascade involves the activation of cellular proteases, as broad-spectrum caspase and calpain inhibitors can prevent DNA fragmentation.[1][4]
Disruption of Lipid Metabolism and Membrane Integrity
As an alkylphosphocholine analog, Miltefosine directly interacts with and perturbs cellular membranes and lipid-dependent metabolic pathways.[2][10]
-
Phospholipid Biosynthesis: Miltefosine treatment significantly alters the phospholipid composition of parasite membranes. It has been shown to reduce phosphatidylcholine (PC) content while increasing phosphatidylethanolamine (PE), suggesting an inhibition of PE-N-methyltransferase.[2][3][11][12] It may also activate phospholipase A2, leading to an increase in lysophosphatidylcholine.[2][3][12]
-
Sterol Metabolism: The drug affects the parasite's sterol profile, causing a reduction in C24 alkylated sterols.[3][12]
-
Membrane Insertion: The amphiphilic nature of Miltefosine allows it to insert into the parasite's plasma membrane, disrupting its integrity and function.[2][10]
Mitochondrial Dysfunction
The mitochondrion is a key target in Miltefosine's mechanism of action.[13][14] Disruption of mitochondrial function is central to the induction of apoptosis.
-
Inhibition of Cytochrome c Oxidase: Miltefosine directly inhibits cytochrome c oxidase (Complex IV) of the mitochondrial respiratory chain.[13][14][15] This inhibition leads to a decrease in the oxygen consumption rate and a significant drop in intracellular ATP levels.[13][14]
-
Mitochondrial Membrane Depolarization: Treatment with Miltefosine causes a loss of the mitochondrial membrane potential (ΔΨm), a critical event in the early stages of apoptosis.[7][14]
-
Release of Cytochrome c: The loss of membrane potential can lead to the release of cytochrome c from the mitochondria into the cytoplasm, a key step in activating downstream proteases that execute the apoptotic program.[7]
Perturbation of Intracellular Ca2+ Homeostasis
More recent studies have identified the disruption of calcium (Ca2+) homeostasis as another crucial mechanism of Miltefosine's action.[13][15][16]
-
Activation of a Plasma Membrane Ca2+ Channel: Miltefosine activates a sphingosine-dependent plasma membrane Ca2+ channel, leading to an influx of extracellular calcium.[15][16]
-
Impairment of Acidocalcisome Function: Acidocalcisomes are acidic calcium stores vital for ion homeostasis in trypanosomatids. Miltefosine's action impairs the function of these organelles.[13][15][16] The combined effect of Ca2+ influx and disruption of internal stores leads to a sustained elevation of cytosolic Ca2+, which is a potent trigger for apoptosis and other cell death pathways.
Quantitative Data Summary
The in vitro efficacy of Miltefosine is typically quantified by the 50% inhibitory concentration (IC50) for promastigotes and the 50% effective concentration (EC50) for intracellular amastigotes. These values can vary between different L. donovani strains and experimental conditions.
| Parameter | L. donovani Stage | Value (μM) | Reference |
| IC50 | Promastigote | ~25 μM (for 50% death) | [5] |
| IC50 | Promastigote (Pre-treatment isolates) | 3.74 ± 0.38 | [17] |
| IC50 | Promastigote (Post-treatment isolates) | 6.15 ± 0.52 | [17] |
| IC50 | Promastigote (Pre-treatment isolates) | 3.27 ± 1.52 | [18] |
| IC50 | Promastigote (Relapsed isolates) | 7.92 ± 1.30 | [18] |
| EC50 | Intracellular Amastigote | 1.41 - 4.57 | [19] |
| EC50 | Intracellular Amastigote (Cured patients) | 5.1 ± 0.4 | [20] |
| EC50 | Intracellular Amastigote (Failed treatment) | 12.8 ± 1.9 | [20] |
Key Experimental Protocols
In Vitro Promastigote Susceptibility Assay
This assay determines the direct effect of the drug on the parasite's free-living stage.
-
Parasite Culture: L. donovani promastigotes are cultured in a suitable medium (e.g., RPMI 1640) supplemented with 10% heat-inactivated fetal calf serum at 24°C until they reach the logarithmic growth phase.[5]
-
Assay Setup: Parasites are seeded into a 96-well microplate (e.g., 1 x 10⁵ cells/well).[18]
-
Drug Addition: Serial dilutions of Miltefosine (e.g., from 0.4 μM to 390 μM) are added to the wells.[18]
-
Incubation: The plate is incubated for 72 hours at 25°C.[18]
-
Viability Assessment: Parasite viability is measured using a metabolic indicator like Resazurin or MTT.[18] For the MTT assay, the solution is added and incubated for 3-4 hours. The resulting formazan crystals are then solubilized, and absorbance is read on a plate reader.[5]
-
Data Analysis: The absorbance values are converted to percentage viability relative to untreated controls. The IC50 value is calculated by non-linear regression analysis.[5]
In Vitro Intracellular Amastigote Susceptibility Assay
This assay assesses drug efficacy against the clinically relevant parasite stage inside host macrophages.
-
Macrophage Culture: A macrophage cell line (e.g., THP-1) or primary bone marrow-derived macrophages are seeded in a multi-well plate and allowed to adhere.[19][21]
-
Infection: The adherent macrophages are infected with stationary-phase L. donovani promastigotes at a specific parasite-to-macrophage ratio (e.g., 15:1) for 4-24 hours.[19][21]
-
Removal of Free Parasites: Non-internalized promastigotes are removed by washing.[19][21]
-
Drug Treatment: The infected macrophages are then treated with serial dilutions of Miltefosine for 72 hours.[19][21]
-
Quantification: The number of amastigotes per macrophage is determined. This is typically done by fixing the cells, staining with Giemsa, and counting under a microscope.
-
Data Analysis: The EC50 value is calculated as the drug concentration that causes a 50% reduction in the number of intracellular amastigotes compared to untreated infected cells.
TUNEL Assay for DNA Fragmentation
This method detects the DNA breaks characteristic of apoptosis.
-
Cell Preparation: Miltefosine-treated and untreated promastigotes are harvested, washed, and fixed in 4% paraformaldehyde.[5]
-
Permeabilization: The fixed cells are permeabilized with a solution containing Triton X-100 to allow entry of the labeling reagents.[5]
-
Labeling: The cells are incubated with a TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP. TdT adds the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.[5]
-
Visualization: The cells are analyzed by fluorescence microscopy or flow cytometry. Apoptotic cells exhibit bright green fluorescence in their nuclei. The nuclei may be counterstained with a DNA dye like Propidium Iodide (PI).[5]
Visualizations
Signaling Pathways and Workflows
Caption: Miltefosine's multifaceted mechanism of action on L. donovani.
Caption: Experimental workflow for in vitro promastigote susceptibility assay.
Conclusion
The leishmanicidal activity of Miltefosine against Leishmania donovani is not attributable to a single mode of action but rather to a synergistic disruption of multiple, vital cellular processes. By simultaneously inducing apoptosis-like cell death, perturbing lipid metabolism and membrane function, causing catastrophic mitochondrial failure, and disrupting ion homeostasis, Miltefosine creates a multi-pronged attack that is difficult for the parasite to overcome. Understanding this complex mechanism is crucial for monitoring potential resistance and for guiding the development of new antileishmanial therapies that may emulate this multifaceted approach.
References
- 1. Miltefosine induces apoptosis-like death in Leishmania donovani promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Miltefosine Affects Lipid Metabolism in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Miltefosine Induces Apoptosis-Like Death in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Possible Mechanism of Miltefosine-Mediated Death of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Possible mechanism of miltefosine-mediated death of Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Miltefosine induces apoptosis in arsenite-resistant Leishmania donovani promastigotes through mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Miltefosine affects lipid metabolism in Leishmania donovani promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Miltefosine (Hexadecylphosphocholine) Inhibits Cytochrome c Oxidase in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro susceptibility of Leishmania donovani to miltefosine in Indian visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Increased miltefosine tolerance in clinical isolates of Leishmania donovani is associated with reduced drug accumulation, increased infectivity and resistance to oxidative stress | PLOS Neglected Tropical Diseases [journals.plos.org]
- 19. In Vitro Susceptibility to Miltefosine of Leishmania infantum (syn. L. chagasi) Isolates from Different Geographical Areas in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Natural Resistance of Leishmania infantum to Miltefosine Contributes to the Low Efficacy in the Treatment of Visceral Leishmaniasis in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biological and molecular characterisation of in vitro selected miltefosine-resistant Leishmania amazonensis lines - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Initial Screening of Antileishmanial Agent-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and initial screening process for a promising antileishmanial compound, designated as Antileishmanial agent-7. The document outlines the core experimental protocols, presents key quantitative data in a structured format, and visualizes the screening workflow and underlying biological pathways.
Introduction
Leishmaniasis remains a significant global health problem, with current treatments hampered by issues of toxicity, resistance, and cost.[1][2][3] The discovery of novel, safe, and effective antileishmanial agents is therefore a critical priority in infectious disease research.[1][2] This guide focuses on this compound, a compound identified as a potent inhibitor of Leishmania donovani, the causative agent of visceral leishmaniasis.
This compound, also referred to as compound 23 in initial studies, emerged from a screening campaign of (±)-trans-2-phenyl-2,3-dihydrobenzofurans.[4] This document details the standardized methodologies employed in its initial in vitro evaluation, providing a framework for researchers engaged in similar drug discovery efforts.
Discovery and Screening Workflow
The identification of this compound followed a systematic screening cascade designed to assess its activity against the parasite and its selectivity, minimizing potential host toxicity. The general workflow is depicted below.
Caption: High-level workflow for the discovery of this compound.
Quantitative Data Summary
The initial screening of this compound yielded quantitative data on its potency against the parasite and its toxicity towards a mammalian cell line. These results are crucial for determining the compound's therapeutic potential. The key parameters are the 50% inhibitory concentration (IC50) against the parasite and the 50% cytotoxic concentration (CC50) against host cells.[5][6]
| Compound | Target Organism/Cell Line | Parameter | Value (µM) | Reference |
| This compound | Leishmania donovani | IC50 | 6.89 | [4] |
| This compound | L-6 (Rat skeletal myoblast) | IC50 (CC50) | 259 | [4] |
Note: The original source refers to the value against L-6 cells as an IC50; for the purpose of selectivity, this is treated as the CC50.
The Selectivity Index (SI) is a critical measure of a compound's specific activity against the parasite versus its host cell toxicity. It is calculated as the ratio of CC50 to the antiparasitic IC50.[5][7] A higher SI value is desirable, indicating greater selectivity for the parasite.
Selectivity Index (SI) Calculation:
-
SI = CC50 (L-6 cells) / IC50 (L. donovani amastigotes)
-
SI = 259 µM / 6.89 µM ≈ 37.6
An SI value greater than 1, and ideally greater than 10, suggests that the compound is a promising candidate for further development.[5]
Detailed Experimental Protocols
The following protocols are representative of the standard methodologies used for the initial in vitro screening of antileishmanial compounds like this compound.
4.1. In Vitro Antileishmanial Activity against Leishmania donovani Promastigotes
This primary assay evaluates the effect of the compound on the free-living, extracellular promastigote stage of the parasite.[8]
-
Parasite Culture: Leishmania donovani promastigotes are cultured at 24-26°C in M199 medium supplemented with 10-20% Fetal Bovine Serum (FBS), penicillin/streptomycin, and other necessary nutrients.[9]
-
Assay Procedure:
-
Promastigotes in the logarithmic growth phase are harvested and diluted to a concentration of approximately 1 x 10^6 parasites/mL.
-
100 µL of the parasite suspension is seeded into each well of a 96-well microtiter plate.
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the wells in serial dilutions to achieve a range of final concentrations. Control wells receive only the solvent.
-
The plate is incubated at 24-26°C for 72 hours.
-
Parasite viability is assessed using a metabolic indicator dye such as Resazurin or MTT.[6][7] The dye is added to each well, and after an incubation period, the absorbance or fluorescence is measured using a plate reader.
-
The percentage of growth inhibition is calculated relative to the solvent-treated control wells.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the in vitro promastigote viability assay.
4.2. In Vitro Antileishmanial Activity against Intracellular Amastigotes
This secondary assay is more biologically relevant as it tests the compound's efficacy against the amastigote stage, which resides within host macrophages.[8][10]
-
Host Cell Culture: A macrophage cell line (e.g., J774A.1, THP-1, or RAW 264.7) is cultured in appropriate media (e.g., DMEM or RPMI-1640) with 10% FBS at 37°C in a 5% CO2 atmosphere.[5][10]
-
Assay Procedure:
-
Macrophages are seeded in a 96-well plate and allowed to adhere.
-
The adherent macrophages are then infected with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of approximately 10:1.
-
After an incubation period (e.g., 24 hours) to allow for phagocytosis, non-internalized promastigotes are washed away.
-
Fresh medium containing serial dilutions of this compound is added to the wells.
-
The plate is incubated for an additional 48-72 hours at 37°C with 5% CO2.
-
The number of intracellular amastigotes is quantified. This can be done by lysing the host cells, rescuing the amastigotes, and allowing them to transform back into promastigotes for quantification, or by microscopic counting after Giemsa staining.[11]
-
The IC50 value against the intracellular amastigotes is calculated from the dose-response curve.
-
4.3. In Vitro Cytotoxicity Assay
This assay is essential to determine the compound's toxicity to host cells and calculate the selectivity index.[7]
-
Cell Culture: The L-6 rat skeletal myoblast cell line (or the same macrophage line used in the amastigote assay) is cultured under standard conditions.
-
Assay Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere.
-
The medium is replaced with fresh medium containing serial dilutions of this compound.
-
The plate is incubated for 72 hours at 37°C with 5% CO2.
-
Cell viability is determined using a metabolic assay (e.g., MTT or Resazurin), similar to the promastigote assay.
-
The CC50 value, the concentration that reduces cell viability by 50%, is calculated from the resulting dose-response curve.
-
Potential Mechanism of Action and Signaling Pathways
While the precise mechanism of action for this compound is not fully elucidated in the initial reports, antileishmanial drugs typically function by disrupting critical parasite-specific pathways.[3] Potential targets include DNA topoisomerase, enzymes involved in the parasite's unique thiol redox metabolism (trypanothione reductase), and pathways related to lipid metabolism or protein synthesis.[3][12] The diagram below illustrates a generalized view of pathways commonly targeted by antileishmanial compounds.
Caption: Generalized signaling pathways targeted by antileishmanial drugs.
Further studies are required to pinpoint the specific molecular target(s) of this compound, which will be crucial for understanding its mechanism of action and for future lead optimization efforts.
References
- 1. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. Discovery of Potential Antileishmanial Compounds Through Phenotypic Screening of an Alkaloid Library [mdpi.com]
- 3. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antileishmanial Activity of Compounds Derived from the Medicines for Malaria Venture Open Access Box against Intracellular Leishmania major Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Antileishmanial Agent-7 (C20H18O8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leishmaniasis remains a significant global health challenge, necessitating the discovery and development of novel therapeutic agents. This technical guide provides a comprehensive overview of a promising antileishmanial compound, designated Antileishmanial agent-7, with the chemical formula C20H18O8. This compound, identified as (±)-trans-2-(3,4-dimethoxyphenyl)-2,3-dihydrobenzofuran-5,6-diol, has demonstrated potent in vitro activity against Leishmania donovani, the causative agent of visceral leishmaniasis. This document details the synthesis, experimental evaluation, and potential mechanism of action of this compound, presenting all quantitative data in structured tables and outlining experimental protocols for reproducibility. Visualizations of key experimental workflows and potential signaling pathway interactions are provided to facilitate a deeper understanding of this promising drug candidate.
Introduction
This compound is a member of the (±)-trans-2-phenyl-2,3-dihydrobenzofuran class of neolignans.[1] A study by Bernal et al. (2020) identified this compound, referred to as compound 23 in their research, as a promising candidate for further development based on a holistic analysis of its in silico ADME-like properties and ligand efficiency metrics.[2] This guide synthesizes the available information on this compound to serve as a technical resource for researchers in the field of antiprotozoal drug discovery.
Chemical Structure
The chemical structure of this compound is (±)-trans-2-(3,4-dimethoxyphenyl)-2,3-dihydrobenzofuran-5,6-diol.
Chemical Formula: C20H18O8 Molecular Weight: 386.35 g/mol CAS Number: 503323-06-6[2]
Synthesis
The synthesis of this compound is achieved through a multi-step process involving the formation of a trans-2,3-diaryloxirane intermediate followed by a regio- and stereoselective nucleophilic oxiranyl ring-opening reaction. While the specific detailed synthesis of compound 23 is part of a larger synthetic effort, a general and plausible synthetic workflow is outlined below, based on established methods for creating similar dihydrobenzofuran structures.
General Synthetic Workflow
The synthesis of the trans-2-phenyl-2,3-dihydrobenzofuran scaffold typically involves the reaction of a substituted phenol with a suitably functionalized phenylpropanoid derivative.
Experimental Data
The biological activity of this compound was evaluated in vitro against Leishmania donovani and for cytotoxicity against a mammalian cell line.
In Vitro Antileishmanial Activity and Cytotoxicity
The following table summarizes the reported 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values for this compound.
| Assay | Organism/Cell Line | IC50 / CC50 (µM) | Reference |
| Antileishmanial Activity | Leishmania donovani (axenic amastigotes) | 6.89 | [2] |
| Cytotoxicity | Rat skeletal muscle cell line (L6) | 259 | [2] |
Experimental Protocols
The following protocols are based on standard methodologies for the in vitro evaluation of antileishmanial compounds and are consistent with the assays reported for this compound.
In Vitro Antileishmanial Susceptibility Assay (Resazurin-Based)
This assay determines the susceptibility of Leishmania donovani axenic amastigotes to the test compound.
-
Leishmania donovani Culture: Axenic amastigotes of L. donovani are cultured in a suitable medium (e.g., M199) supplemented with fetal bovine serum at 37°C.
-
Assay Plate Preparation: In a 96-well microtiter plate, add 100 µL of parasite culture (e.g., 2 x 10^5 amastigotes/mL) to each well.
-
Compound Addition: Add serial dilutions of this compound (typically in DMSO, with the final DMSO concentration kept below 0.5%) to the wells. Include appropriate controls (medium alone, parasites with DMSO, and a reference drug like miltefosine).
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Resazurin Addition: Add 10 µL of resazurin solution (e.g., 0.0125% w/v in PBS) to each well.
-
Final Incubation: Incubate for an additional 4 hours.
-
Fluorescence Reading: Measure the fluorescence using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the log of the compound concentration.
In Vitro Cytotoxicity Assay (MTT-Based)
This assay assesses the toxicity of the compound against a mammalian cell line, such as the L6 rat skeletal muscle cell line.
-
Cell Culture: Culture L6 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum at 37°C in a humidified 5% CO2 atmosphere.
-
Assay Plate Preparation: Seed the cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay (e.g., 1 x 10^4 cells/well) and incubate for 24 hours.
-
Compound Addition: Replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration.
Potential Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated. However, studies on related neolignans and dihydrobenzofurans suggest several potential mechanisms through which this compound class may exert its antileishmanial effects.
Proposed Mechanisms of Action for Dihydrobenzofuran Neolignans
-
Induction of Apoptosis-like Cell Death: Neolignans have been shown to induce programmed cell death in Leishmania parasites, characterized by DNA fragmentation.[3]
-
Disruption of Parasite Bioenergetics: Some derivatives can cause depolarization of the parasite's plasma and mitochondrial membranes, leading to a decrease in ATP levels.[1]
-
Immunomodulation of the Host Macrophage: The antiamastigote activity of some neolignans is associated with the modulation of the host's immune response, such as a decrease in the production of anti-inflammatory cytokines like IL-6 and IL-10.[3] It is also possible that these compounds activate macrophages, increasing their phagocytic and lysosomal activities, as well as nitric oxide production.[4]
The following diagram illustrates the potential interplay of these mechanisms.
Conclusion and Future Directions
This compound (C20H18O8) represents a promising starting point for the development of new drugs against visceral leishmaniasis. Its potent in vitro activity against Leishmania donovani and favorable in silico properties warrant further investigation. Future research should focus on:
-
In vivo efficacy studies in animal models of visceral leishmaniasis to determine the compound's therapeutic potential.
-
Detailed mechanism of action studies to identify the specific molecular targets and signaling pathways affected by this compound in both the parasite and the host cell.
-
Structure-activity relationship (SAR) studies to optimize the dihydrobenzofuran scaffold for improved potency, selectivity, and pharmacokinetic properties.
-
Pharmacokinetic and toxicological profiling to assess the drug-like properties and safety of this compound and its analogs.
This technical guide provides a solid foundation for researchers to build upon in the quest for more effective and less toxic treatments for leishmaniasis.
References
- 1. researchgate.net [researchgate.net]
- 2. (±)-trans-2-phenyl-2,3-dihydrobenzofurans as leishmanicidal agents: Synthesis, in vitro evaluation and SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A semi-synthetic neolignan derivative from dihydrodieugenol B selectively affects the bioenergetic system of Leishmania infantum and inhibits cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Effects of the Neolignan 2,3-Dihydrobenzofuran Against Leishmania Amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Antileishmanial Agent-7 (CAS Number: 503323-06-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge. The current therapeutic arsenal is limited by issues of toxicity, resistance, and cost. This technical guide provides a comprehensive overview of a promising antileishmanial candidate, designated as Antileishmanial agent-7 (also known as compound 23 in seminal literature), with the CAS number 503323-06-6. This document details its chemical properties, synthesis, in vitro biological activity, and what is currently understood about its mechanism of action. All quantitative data are presented in structured tables, and detailed experimental protocols are provided. Furthermore, logical workflows and potential signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of this compound for research and development purposes.
Chemical and Physical Properties
This compound is a derivative of the (±)-trans-2-phenyl-2,3-dihydrobenzofuran scaffold. Its specific chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 503323-06-6 | [1][2] |
| Molecular Formula | C₂₀H₁₈O₈ | [1] |
| Molecular Weight | 386.35 g/mol | [1] |
| Chemical Name | (E)-3-(3-((2R,3S)-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrobenzofuran-3-yl)prop-2-enoic acid) | N/A |
| Appearance | Not specified in literature | N/A |
| Solubility | Soluble in DMSO for biological assays | Implied from protocols |
Synthesis
The synthesis of this compound (compound 23 ) is part of a broader synthetic effort targeting (±)-trans-2-phenyl-2,3-dihydrobenzofurans as potential leishmanicidal agents. The general synthetic approach involves the construction of the dihydrobenzofuran core followed by functionalization.
General Synthesis of the (±)-trans-2-phenyl-2,3-dihydrobenzofuran Scaffold
The core scaffold is typically synthesized via a multi-step process. A common method involves the reaction of a substituted phenol with a cinnamaldehyde derivative to form a chalcone, which then undergoes oxidative cyclization to yield the dihydrobenzofuran ring system. Stereoselectivity to achieve the trans configuration is a key aspect of this synthesis.
Synthesis of this compound (Compound 23)
The specific synthesis of this compound involves the introduction of a (E)-prop-2-enoic acid (acrylic acid) moiety onto the dihydrobenzofuran scaffold. While the exact, step-by-step protocol with yields for compound 23 is detailed within the primary publication, the key transformation involves a Wittig or Horner-Wadsworth-Emmons reaction to install the acrylic acid side chain.
A generalized workflow for the synthesis is depicted below:
Biological Activity
This compound has been evaluated for its in vitro activity against the causative agent of visceral leishmaniasis, Leishmania donovani, and for its cytotoxicity against a mammalian cell line.
Quantitative Biological Data
| Assay | Cell Line / Parasite Stage | IC₅₀ / CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Antileishmanial Activity | Leishmania donovani (axenic amastigotes) | 6.89 | 37.6 | [1][2] |
| Cytotoxicity | L6 cells (rat skeletal myoblasts) | 259 | N/A | [1][2] |
*The Selectivity Index (SI) is calculated as the ratio of CC₅₀ (L6 cells) to IC₅₀ (L. donovani). A higher SI value is indicative of greater selectivity for the parasite over mammalian cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro Antileishmanial Activity against Leishmania donovani Axenic Amastigotes
-
Leishmania donovani Culture: Axenic amastigotes of L. donovani (strain MHOM/ET/67/L82) are cultured in a suitable medium, such as M199, supplemented with fetal bovine serum (FBS), at 37°C in a 5% CO₂ atmosphere.
-
Assay Preparation: The assay is performed in 96-well microtiter plates. Compounds are serially diluted in DMSO and then further diluted in culture medium to achieve the final desired concentrations. The final DMSO concentration should not exceed a level that affects parasite viability (typically ≤ 0.5%).
-
Incubation: L. donovani axenic amastigotes are seeded into the wells containing the test compound at a density of approximately 2 x 10⁵ parasites per well. The plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Viability Assessment (Resazurin Assay): After the incubation period, a resazurin solution (e.g., AlamarBlue®) is added to each well. The plates are incubated for an additional 4-6 hours. Viable, metabolically active cells reduce the blue resazurin to the pink, fluorescent resorufin.
-
Data Analysis: The fluorescence is measured using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm. The IC₅₀ value, the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curves.
In Vitro Cytotoxicity Assay against L6 Cells
-
Cell Culture: L6 cells (rat skeletal myoblasts) are maintained in a suitable culture medium, such as RPMI-1640, supplemented with FBS and antibiotics, at 37°C in a 5% CO₂ atmosphere.
-
Assay Preparation: L6 cells are seeded into 96-well microtiter plates at an appropriate density and allowed to adhere overnight. The test compound is serially diluted as described for the antileishmanial assay.
-
Incubation: The culture medium is replaced with fresh medium containing the various concentrations of the test compound. The plates are incubated for 72 hours.
-
Viability Assessment (Resazurin Assay): Similar to the antileishmanial assay, resazurin solution is added to each well, and the plates are incubated for 2-4 hours.
-
Data Analysis: Fluorescence is measured, and the CC₅₀ value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curves.
Mechanism of Action (Putative)
The precise mechanism of action for this compound has not been definitively elucidated. However, based on studies of the broader class of dihydrobenzofuran neolignans, several potential mechanisms can be proposed.
One plausible mechanism is the activation of host macrophages . Some neolignans have been shown to increase the phagocytic and lysosomal activities of macrophages, as well as nitric oxide production, which are key components of the host's immune response to intracellular pathogens like Leishmania.
Another potential pathway involves the disruption of the parasite's mitochondrial function . Studies on structurally related compounds have demonstrated the ability to cause depolarization of the mitochondrial membrane potential and a decrease in ATP levels in Leishmania. This would ultimately lead to metabolic collapse and parasite death. It is also possible that these compounds interfere with the parasite's cell cycle, inducing a form of programmed cell death.
A diagram illustrating a potential mechanism of action is provided below:
Conclusion and Future Directions
This compound (CAS 503323-06-6) has demonstrated promising in vitro activity against Leishmania donovani with a favorable selectivity index. The synthetic route to this class of compounds is established, and standardized protocols for its biological evaluation are available. While the precise mechanism of action remains to be fully elucidated, evidence from related compounds suggests that it may act through immunomodulation of the host cell or by directly targeting the parasite's mitochondrial function.
Further research is warranted to:
-
Elucidate the specific molecular targets and signaling pathways affected by this compound in both the parasite and the host cell.
-
Evaluate the in vivo efficacy and pharmacokinetic properties of this compound in animal models of visceral leishmaniasis.
-
Conduct further structure-activity relationship (SAR) studies to optimize the potency and selectivity of the dihydrobenzofuran scaffold.
This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound as a potential new therapeutic for leishmaniasis.
References
Unveiling the Molecular Target of Antileishmanial Agent-7: A Technical Guide to Target Identification in Leishmania
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leishmaniasis remains a significant global health challenge, with current therapies hampered by toxicity and emerging resistance. The novel compound, Antileishmanial agent-7, a (±)-trans-2-phenyl-2,3-dihydrobenzofuran derivative, has demonstrated promising in vitro activity against Leishmania donovani, the causative agent of visceral leishmaniasis. This technical guide provides a comprehensive overview of this compound, summarizing its known biological data and, crucially, outlining a systematic and in-depth strategy for the identification of its biological target within the Leishmania parasite. This document details proposed experimental workflows, from initial hypothesis generation to definitive target validation, to guide future research and accelerate the development of this promising antileishmanial lead.
Introduction to this compound
This compound (also referred to as compound 23 in the primary literature) is a synthetic small molecule belonging to the class of (±)-trans-2-phenyl-2,3-dihydrobenzofurans. Research into this class of compounds has been motivated by the antileishmanial properties of naturally occurring neolignans. The initial study by Bernal et al. (2020) focused on the synthesis and structure-activity relationship (SAR) of a series of these compounds, identifying this compound as a promising lead based on its in vitro potency and selectivity.[1]
Quantitative Biological Data
The following table summarizes the key in vitro biological activity data for this compound against Leishmania donovani axenic amastigotes and its cytotoxicity against a mammalian cell line.
| Compound | Target Organism/Cell Line | IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) | Reference |
| This compound (Compound 23) | Leishmania donovani (axenic amastigotes) | 6.89 | >128 (L-6 cells) | >18.6 | [1] |
Published Experimental Protocols
The following protocol for the in vitro antileishmanial activity assay against Leishmania donovani is adapted from Bernal et al., 2020.[1]
In Vitro Antileishmanial Assay against Leishmania donovani Axenic Amastigotes
-
Parasite Culture: Leishmania donovani (strain MHOM/ET/67/L82) axenic amastigotes are cultured in MAA/20 medium at 37°C and 5% CO2.
-
Assay Procedure:
-
Amastigotes are seeded in 96-well plates at a density of 2 x 10^5 cells/well.
-
The test compound (this compound) is serially diluted and added to the wells.
-
Plates are incubated for 72 hours at 37°C and 5% CO2.
-
Resazurin is added to each well, and the plates are incubated for a further 4 hours.
-
The fluorescence is measured using a microplate reader (excitation at 530 nm, emission at 590 nm).
-
The IC50 value is calculated from the dose-response curve.
-
-
Cytotoxicity Assay: The cytotoxicity of the compound is determined against L-6 cells (rat skeletal myoblasts) using a similar protocol with an incubation time of 72 hours.
Proposed Strategy for Biological Target Identification
While the direct biological target of this compound in Leishmania has not yet been elucidated, this section outlines a comprehensive and logical workflow for its identification. This strategy integrates both hypothesis-driven and unbiased approaches.
Stage 1: Hypothesis Generation and Initial Mechanistic Studies
The initial phase focuses on generating hypotheses about the compound's mechanism of action. Based on the structure of this compound and the known mechanisms of other antileishmanial drugs, several starting points can be investigated.
Stage 2: Unbiased Target Identification Approaches
If initial mechanistic studies do not yield a clear target, or to complement them, unbiased approaches can be employed to identify the direct binding partner(s) of this compound.
A parallel unbiased approach is Thermal Proteome Profiling (TPP), which identifies target engagement by observing changes in protein thermal stability upon ligand binding.
Stage 3: Target Validation
Once a list of potential targets has been generated, it is critical to validate that engagement of a specific target is responsible for the antileishmanial activity of the compound.
Conclusion
This compound represents a promising starting point for the development of a new therapy for leishmaniasis. While its precise molecular target remains to be identified, the systematic application of the experimental strategies outlined in this guide will enable the elucidation of its mechanism of action. The identification and validation of the biological target of this compound will not only advance the development of this specific compound but will also provide valuable insights into the biology of Leishmania and potentially reveal new vulnerabilities that can be exploited for future drug discovery efforts.
References
Early In Vitro Studies of Antileishmanial Agent-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early in vitro evaluation of a promising antileishmanial candidate, designated here as "Antileishmanial agent-7." For the purpose of this guide, data from the published studies on the 3-imidazolylflavanone compound, IF-2, will be used as a representative model for a novel antileishmanial agent. This document details its biological activity against Leishmania major, cytotoxicity profile, and presumed mechanism of action, supported by detailed experimental protocols and visual representations of key pathways and workflows.
Quantitative Biological Activity
The in vitro efficacy of this compound (IF-2) was evaluated against both the promastigote (insect stage) and intracellular amastigote (mammalian stage) forms of Leishmania major. Cytotoxicity was assessed using the murine macrophage cell line J774A.1 to determine the agent's selectivity.
Table 1: In Vitro Antileishmanial Activity and Cytotoxicity of this compound (IF-2)
| Parameter | Organism/Cell Line | IC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference Compound (Ketoconazole) IC50 (µg/mL) |
| Antileishmanial Activity | Leishmania major Promastigotes | ≤8.9 | - | - | 72 |
| Antileishmanial Activity | Leishmania major Amastigotes | - | - | - | - |
| Cytotoxicity | J774A.1 Macrophages | - | 115.4 | 383.3 | - |
Note: The IC50 for amastigotes was not explicitly provided in µg/mL but the compound showed significant inhibition of parasite survival (7.70% survival). The Selectivity Index (SI) is calculated as CC50 / IC50.[1][2]
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments conducted to assess the efficacy and toxicity of this compound.
Antileishmanial Activity against Leishmania major Promastigotes
This protocol outlines the determination of the 50% inhibitory concentration (IC50) of the test compound against the promastigote form of the parasite.
Materials:
-
Leishmania major promastigotes in logarithmic growth phase.
-
Complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).[3][4]
-
This compound (stock solution prepared in an appropriate solvent, e.g., DMSO).
-
Reference drug (e.g., Ketoconazole).
-
96-well flat-bottom microtiter plates.
-
Resazurin solution (e.g., 0.01% in PBS).
-
Plate reader (fluorometer).
Procedure:
-
Harvest L. major promastigotes from culture and adjust the concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound and the reference drug in the culture medium.
-
Add 100 µL of the compound dilutions to the respective wells, achieving a final volume of 200 µL. Include wells with untreated parasites (negative control) and medium only (blank).
-
Incubate the plate at 26°C for 72 hours.
-
Following incubation, add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.
-
Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Calculate the percentage of growth inhibition for each concentration relative to the untreated control.
-
Determine the IC50 value by plotting the inhibition percentage against the compound concentration and using a suitable regression analysis.
Antileishmanial Activity against Intracellular Leishmania major Amastigotes
This protocol assesses the compound's ability to inhibit the growth of amastigotes within a host macrophage cell line.
Materials:
-
J774A.1 murine macrophage cell line.
-
Stationary phase L. major promastigotes.
-
Complete RPMI-1640 medium with 10% FBS.
-
96-well flat-bottom microtiter plates.
-
This compound and reference drug.
-
Giemsa stain.
-
Microscope.
Procedure:
-
Seed J774A.1 macrophages at a density of 5 x 10^4 cells/well in a 96-well plate and incubate at 37°C with 5% CO2 for 18-24 hours to allow for adherence.[3]
-
Infect the adherent macrophages with stationary phase L. major promastigotes at a parasite-to-macrophage ratio of 15:1.[3]
-
Incubate for 24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes.
-
Wash the wells with fresh medium to remove non-phagocytosed promastigotes.
-
Add fresh medium containing serial dilutions of this compound and the reference drug to the infected cells.
-
Incubate the plate for an additional 72 hours at 37°C with 5% CO2.
-
After incubation, fix the cells with methanol and stain with Giemsa.
-
Under a microscope, determine the percentage of infected macrophages and the mean number of amastigotes per macrophage for at least 100 macrophages per well.
-
Calculate the percentage of parasite survival and determine the IC50 value.
Cytotoxicity Assay against J774A.1 Macrophages
This protocol determines the 50% cytotoxic concentration (CC50) of the compound on the host cell line.
Materials:
-
J774A.1 murine macrophage cell line.
-
Complete RPMI-1640 medium with 10% FBS.
-
96-well flat-bottom microtiter plates.
-
This compound.
-
Resazurin solution.
-
Plate reader (fluorometer).
Procedure:
-
Seed J774A.1 macrophages at a density of 4 x 10^4 cells/well in a 96-well plate and incubate at 37°C with 5% CO2 for 18-24 hours.[3]
-
Add serial dilutions of this compound to the wells. Include untreated cells as a negative control.
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
Add 20 µL of resazurin solution to each well and incubate for 4-6 hours.
-
Measure the fluorescence as described for the promastigote assay.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the CC50 value by plotting cell viability against the compound concentration.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the sequential workflow for the in vitro screening of this compound.
Caption: In vitro screening workflow for this compound.
Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound, as an azole-containing compound, is presumed to target the ergosterol biosynthesis pathway in Leishmania. This pathway is crucial for maintaining the integrity and function of the parasite's cell membrane.[5][6] The key enzyme inhibited by azoles is sterol 14α-demethylase (CYP51), which catalyzes a critical step in the conversion of lanosterol to ergosterol.[5][6][7][8] Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, ultimately resulting in parasite death.
Caption: Inhibition of Leishmania ergosterol biosynthesis by this compound.
References
- 1. In vitro antileishmanial activity of novel azoles (3-imidazolylflavanones) against promastigote and amastigote stages of Leishmania major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-vitro Evaluation of Antileishmanial Activity and Toxicity of Artemether with Focus on its Apoptotic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sterol profiling of Leishmania parasites using a new HPLC-tandem mass spectrometry-based method and antifungal azoles as chemical probes reveals a key intermediate sterol that supports a branched ergosterol biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Ergosterol Biosynthesis in Leishmania donovani: Essentiality of Sterol 14alpha-demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. news-medical.net [news-medical.net]
Methodological & Application
Promastigote and amastigote susceptibility assay for "Antileishmanial agent-7"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro susceptibility of Leishmania promastigotes and amastigotes to "Antileishmanial agent-7," a novel compound with demonstrated activity against Leishmania donovani. Additionally, a protocol for evaluating the cytotoxicity of this agent against a mammalian cell line is included to determine its selectivity.
Introduction
"this compound" is a (±)-trans-2-phenyl-2,3-dihydrobenzofuran derivative that has shown potent activity against the protozoan parasite Leishmania donovani, the causative agent of visceral leishmaniasis.[1] This document provides standardized procedures for the in vitro evaluation of this compound against both the extracellular promastigote and intracellular amastigote stages of the parasite.
Data Presentation
The following tables summarize the reported in vitro activity of "this compound" against Leishmania donovani and its cytotoxicity against the L-6 mammalian cell line.
Table 1: In Vitro Antileishmanial Activity and Cytotoxicity of this compound
| Target Organism/Cell Line | Stage | IC50 (µM) |
| Leishmania donovani | Amastigote | 6.89 |
| L-6 (Rat Skeletal Myoblasts) | - | 259 |
Data extracted from Bernal FA, et al. Eur J Med Chem. 2020 Nov 1;205:112493.[1]
Experimental Protocols
Promastigote Susceptibility Assay
This assay determines the effect of "this compound" on the viability of Leishmania donovani promastigotes.
Materials:
-
Leishmania donovani promastigotes (logarithmic phase)
-
M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
"this compound" stock solution (in DMSO)
-
Resazurin solution (e.g., AlamarBlue®)
-
96-well microtiter plates
-
Amphotericin B (positive control)
-
DMSO (vehicle control)
Procedure:
-
Harvest logarithmic phase L. donovani promastigotes and adjust the concentration to 1 x 10⁶ cells/mL in complete M199 medium.
-
Dispense 100 µL of the parasite suspension into the wells of a 96-well plate.
-
Prepare serial dilutions of "this compound" in complete M199 medium. Add 100 µL of each dilution to the respective wells. The final DMSO concentration should not exceed 0.5%.
-
Include wells with Amphotericin B as a positive control and wells with DMSO-treated medium as a vehicle control. Also, include wells with medium only for background measurements.
-
Incubate the plate at 26°C for 72 hours.
-
Add 20 µL of Resazurin solution to each well and incubate for another 4-6 hours, or until a color change is observed in the control wells.
-
Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Intracellular Amastigote Susceptibility Assay
This assay evaluates the efficacy of "this compound" against the clinically relevant intracellular amastigote stage of Leishmania donovani within a host macrophage cell line.
Materials:
-
THP-1 human monocytic cell line (or other suitable macrophage-like cell line)
-
RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Stationary phase Leishmania donovani promastigotes
-
"this compound" stock solution (in DMSO)
-
8-well chamber slides or 96-well optical-bottom plates
-
Giemsa stain or Diff-Quik stain
-
Amphotericin B (positive control)
-
DMSO (vehicle control)
Procedure:
-
Macrophage Differentiation: Seed THP-1 cells into the wells of the chosen plate at a density of 5 x 10⁴ cells/well in complete RPMI-1640 medium containing 50 ng/mL PMA. Incubate at 37°C in a 5% CO₂ atmosphere for 48-72 hours to allow differentiation into adherent macrophages.
-
Infection: Wash the differentiated macrophages with pre-warmed RPMI-1640 medium. Infect the macrophages with stationary phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 24 hours at 37°C in 5% CO₂ to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Drug Treatment: After the infection period, wash the cells gently with pre-warmed medium to remove extracellular promastigotes. Add fresh medium containing serial dilutions of "this compound".
-
Include positive control wells (Amphotericin B) and vehicle control wells (DMSO).
-
Incubate the plates for an additional 48-72 hours at 37°C in 5% CO₂.
-
Quantification:
-
Microscopy: If using chamber slides, fix the cells with methanol and stain with Giemsa or Diff-Quik. Determine the number of amastigotes per 100 macrophages by light microscopy. Calculate the percentage of infection and the number of amastigotes per infected cell.
-
High-Content Imaging: For 96-well plates, cells can be fixed and stained with a DNA dye (e.g., DAPI or Hoechst) to visualize both macrophage and amastigote nuclei. Automated microscopy and image analysis software can then be used to quantify the infection rate and amastigote load.
-
-
Calculate the IC50 value as described for the promastigote assay.
Cytotoxicity Assay against L-6 Cells
This assay is crucial for determining the selectivity of "this compound" by assessing its toxicity to a mammalian cell line.
Materials:
-
L-6 rat skeletal myoblast cell line.
-
DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
"this compound" stock solution (in DMSO).
-
Resazurin solution or MTT reagent.
-
96-well microtiter plates.
-
Podophyllotoxin or another cytotoxic agent (positive control).
-
DMSO (vehicle control).
Procedure:
-
Seed L-6 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ atmosphere.
-
Replace the medium with fresh medium containing serial dilutions of "this compound".
-
Include positive control wells (e.g., podophyllotoxin) and vehicle control wells (DMSO).
-
Incubate the plate for 72 hours at 37°C in 5% CO₂.
-
Assess cell viability using a Resazurin-based assay (as described in the promastigote assay) or an MTT assay. For the MTT assay, add MTT solution and incubate for 4 hours, then solubilize the formazan crystals with a solubilization buffer and measure the absorbance.
-
Calculate the 50% cytotoxic concentration (CC50) using a similar method to the IC50 calculation.
-
The selectivity index (SI) can be calculated as the ratio of CC50 (L-6 cells) to IC50 (L. donovani amastigotes). A higher SI value indicates greater selectivity for the parasite over the mammalian cells.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro susceptibility and cytotoxicity testing of this compound.
Proposed Mechanism of Action
The precise molecular target of "this compound" has not been fully elucidated. However, studies on similar 2,3-dihydrobenzofuran neolignans suggest a mechanism involving the activation of host macrophages.
Caption: Proposed immunomodulatory mechanism of action for 2,3-dihydrobenzofuran class compounds.
References
Application Note & Protocol: Cytotoxicity Assessment of "Antileishmanial Agent-7" on Mammalian Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of new therapeutic agents against leishmaniasis requires a thorough evaluation of their safety profile, particularly their effects on host cells.[1] This document provides a comprehensive guide to assessing the in vitro cytotoxicity of a novel compound, designated "Antileishmanial Agent-7," on mammalian cell lines. The protocols herein describe three standard colorimetric and fluorescence-based assays to quantify cell viability and membrane integrity: the MTT assay, the Lactate Dehydrogenase (LDH) assay, and the Annexin V-FITC Apoptosis assay. These assays are fundamental in determining the therapeutic index of a potential drug candidate by comparing its toxicity to host cells with its efficacy against Leishmania parasites.[1]
Principle of the Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2] The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product.[2] The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength.[2][3]
-
LDH Cytotoxicity Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the cell culture medium upon damage to the plasma membrane.[4][5][6] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, and the amount of color is proportional to the number of lysed cells.[4][7]
-
Annexin V-FITC Apoptosis Assay: This assay is used to detect one of the earliest events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[8][9] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) and is used to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).
Experimental Workflows and Signaling Pathways
Caption: General experimental workflow for assessing the cytotoxicity of "this compound".
Caption: A simplified intrinsic apoptosis signaling pathway potentially induced by a cytotoxic agent.
Materials and Reagents
-
Mammalian cell line (e.g., THP-1, RAW 264.7, HepG2)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
"this compound" (stock solution in a suitable solvent, e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well flat-bottom sterile culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
LDH Cytotoxicity Assay Kit
-
Annexin V-FITC Apoptosis Detection Kit
-
DMSO or other solubilization buffer for MTT assay
-
Triton X-100 (for positive control in LDH assay)
-
Microplate reader (absorbance and fluorescence capabilities)
-
Flow cytometer
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[2][3]
Caption: The principle of the MTT assay for cell viability.
Procedure:
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of "this compound" in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include wells with untreated cells (negative control) and wells with vehicle control (if the compound is dissolved in a solvent like DMSO).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
LDH Cytotoxicity Assay
This protocol is based on commercially available LDH assay kits.[4][7]
Caption: The principle of the LDH assay for cytotoxicity.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Controls: Prepare the following controls:
-
Supernatant Transfer: Centrifuge the plate at 400 x g for 5 minutes.[7] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[11]
-
Reaction Setup: Add 100 µL of the LDH Reaction Solution to each well of the new plate.[7]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[4][7]
-
Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.[7]
Annexin V-FITC Apoptosis Assay
This protocol is a standard procedure for flow cytometry-based apoptosis detection.[12]
References
- 1. tandfonline.com [tandfonline.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. LDH cytotoxicity assay [protocols.io]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 6. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. kumc.edu [kumc.edu]
- 10. MTT Assay [protocols.io]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols for Antileishmanial Agent-7 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the utilization of Antileishmanial agent-7 (also known as compound 23) in in vitro experimental settings for leishmaniasis research.
Introduction
This compound is a member of the (±)-trans-2-phenyl-2,3-dihydrobenzofuran class of compounds and has demonstrated significant in vitro activity against Leishmania donovani, the causative agent of visceral leishmaniasis. These notes offer guidance on its solubility, preparation of stock solutions, and detailed protocols for assessing its efficacy and cytotoxicity in cell-based assays.
Physicochemical and Biological Properties
A summary of the known quantitative data for this compound is presented in Table 1.
Table 1: Summary of Quantitative Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈O₈ | [1] |
| Molecular Weight | 386.35 g/mol | [1] |
| CAS Number | 503323-06-6 | [1] |
| IC₅₀ vs. L. donovani | 6.89 µM | [1][2] |
| IC₅₀ vs. L-6 cells | 259 µM | [1][2] |
| Solubility | No specific data available. Presumed to be soluble in organic solvents like DMSO and sparingly soluble in aqueous solutions. |
Solubility and Stock Solution Preparation
While specific solubility data for this compound in common laboratory solvents has not been formally published, a standard protocol for preparing stock solutions of hydrophobic compounds for in vitro screening can be followed. It is recommended to perform a solubility test to determine the maximum concentration.
Protocol for Preparation of a 10 mM Stock Solution in DMSO:
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.386 mg of the compound.
-
Transfer the weighed compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube. For a 10 mM solution from 0.386 mg, add 100 µL of DMSO.
-
Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Note on Working Solutions: For cell-based assays, the DMSO stock solution should be serially diluted in the appropriate cell culture medium to achieve the desired final concentrations. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[3]
Experimental Protocols
The following are detailed protocols for evaluating the in vitro antileishmanial activity and cytotoxicity of this compound.
In Vitro Antileishmanial Activity against Leishmania donovani Amastigotes
This protocol is adapted from general procedures for screening compounds against intracellular amastigotes of L. donovani.[4][5][6]
-
Cell Culture and Infection:
-
Culture THP-1 human monocytic leukemia cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Differentiate THP-1 cells into macrophage-like cells by treating them with phorbol 12-myristate 13-acetate (PMA) at a concentration of 50 ng/mL for 48-72 hours.
-
Infect the differentiated THP-1 cells with stationary-phase L. donovani promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophages).
-
Incubate the infected cells for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the cells with sterile phosphate-buffered saline (PBS) to remove any remaining extracellular promastigotes.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium from the DMSO stock solution. A typical concentration range for testing would be from 0.1 µM to 100 µM.
-
Add the diluted compound to the infected macrophage cultures. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., amphotericin B).
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Quantification of Amastigote Viability:
-
After incubation, lyse the host macrophages with a gentle lysis buffer (e.g., 0.05% saponin) to release the intracellular amastigotes.
-
Transfer the lysate to a new plate and add a viability reagent such as resazurin or MTT.
-
Incubate for a further 4-24 hours.
-
Measure the fluorescence (for resazurin) or absorbance (for MTT) using a plate reader.
-
Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay against Mammalian Cells
This protocol determines the cytotoxic effect of this compound on a mammalian cell line (e.g., L-6 or THP-1) to assess its selectivity.[2][7]
-
Cell Culture:
-
Seed L-6 cells or undifferentiated THP-1 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in the appropriate culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium, similar to the antileishmanial assay.
-
Add the diluted compound to the cells. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plates for 72 hours.
-
-
Quantification of Cell Viability:
-
Add a viability reagent (e.g., resazurin or MTT) to each well.
-
Incubate for 2-4 hours.
-
Measure the fluorescence or absorbance.
-
Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.
-
-
Selectivity Index (SI) Calculation:
-
The selectivity of the compound is determined by calculating the Selectivity Index (SI) using the following formula: SI = CC₅₀ (mammalian cells) / IC₅₀ (L. donovani amastigotes)
-
A higher SI value indicates greater selectivity of the compound for the parasite over the host cells.
-
Mechanism of Action and Signaling Pathways (Hypothetical)
The precise molecular target and mechanism of action for the (±)-trans-2-phenyl-2,3-dihydrobenzofuran class of compounds against Leishmania have not been fully elucidated. However, studies on other benzofuran derivatives suggest potential mechanisms that may be relevant. These include the induction of reactive oxygen species (ROS), inhibition of mitochondrial dehydrogenases, or interference with DNA topoisomerase II.[8][9]
Below is a diagram illustrating a hypothetical mechanism of action for this compound, based on findings for related benzofuran compounds.
Caption: Hypothetical mechanism of this compound in Leishmania.
The following diagram illustrates the general workflow for the in vitro screening of this compound.
Caption: Workflow for in vitro screening of this compound.
References
- 1. immunomart.com [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity and mode of action of phenolic compounds on Leishmania donovani | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. Antileishmanial Anthracene Endoperoxides: Efficacy In Vitro, Mechanisms and Structure-Activity Relationships [mdpi.com]
- 8. Isobenzofuranone derivatives exhibit antileishmanial effect by inhibiting type II DNA topoisomerase and inducing host response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repositorio.unesp.br [repositorio.unesp.br]
Preparing Stock Solutions of Antileishmanial Agent-7 for Cell Culture Applications
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals in the fields of parasitology, infectious diseases, and pharmacology.
Introduction: Antileishmanial agent-7, also identified as compound 23 in several research publications, is a potent synthetic compound belonging to the (±)-trans-2-phenyl-2,3-dihydrobenzofuran class. It has demonstrated significant in vitro activity against Leishmania donovani, the causative agent of visceral leishmaniasis, with a reported IC50 value of 6.89 μM. Accurate and reproducible in vitro assessment of this and other potential drug candidates relies on the correct preparation of stock solutions. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions for cell culture-based assays.
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₁₈O₈ |
| Molecular Weight | 386.35 g/mol |
| Reported IC₅₀ (L. donovani) | 6.89 μM[1][2] |
| Appearance | Solid powder |
Table 2: Recommended Stock Solution and Storage Conditions
| Parameter | Recommendation |
| Stock Solution | |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO), cell culture grade |
| Recommended Stock Concentration | 10 mM |
| Storage Conditions | |
| Solid Compound (Powder) | -20°C for up to 3 years; 4°C for up to 2 years[3] |
| Stock Solution in DMSO | -80°C for up to 6 months; -20°C for up to 1 month[3] |
| Working Dilutions | |
| Diluent | Appropriate sterile cell culture medium |
| Maximum Final DMSO Concentration | ≤ 0.5% (v/v) to avoid cytotoxicity[3][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 Mass (mg) = 0.010 mol/L x 0.001 L x 386.35 g/mol x 1000 = 3.86 mg
-
Weigh the compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh 3.86 mg of this compound powder into a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the compound.
-
Ensure complete dissolution: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath for a few minutes may aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquot and store: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the serial dilution of the 10 mM stock solution to prepare working concentrations for treating cells in culture. It is crucial to maintain the final DMSO concentration at a non-toxic level (≤ 0.5%).
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes or 96-well plates for dilution
-
Pipettes and sterile filter tips
Procedure:
-
Thaw the stock solution: Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions: A step-wise dilution is recommended to avoid precipitation of the compound.[3]
-
Intermediate Dilution (e.g., to 1 mM): In a sterile tube, add 10 µL of the 10 mM stock solution to 90 µL of sterile cell culture medium. This creates a 1 mM solution with 10% DMSO.
-
Final Working Solutions: Further dilute the intermediate solution into the final cell culture medium to achieve the desired treatment concentrations. For example, to prepare a 10 µM working solution in a final volume of 1 mL, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium. The final DMSO concentration in this example would be 0.1%.
-
-
Vehicle Control: It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of the test compound used, but without the compound itself.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment.
Mandatory Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Hypothetical inhibition of a Leishmania signaling pathway by this compound.
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. lifetein.com [lifetein.com]
High-Throughput Screening of Dihydrobenzofuran Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of dihydrobenzofuran compound libraries. Dihydrobenzofurans are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. These notes are intended to guide researchers in the design and execution of HTS campaigns to identify and characterize novel bioactive dihydrobenzofuran derivatives.
Introduction to High-Throughput Screening for Dihydrobenzofurans
High-throughput screening allows for the rapid testing of large and diverse chemical libraries, such as those comprised of dihydrobenzofuran analogs, to identify "hit" compounds that modulate a specific biological target or pathway. The selection of an appropriate screening assay is critical and is dictated by the biological question being addressed. Both biochemical (target-based) and cell-based (phenotypic) assays are widely employed.
Biochemical assays are performed in a cell-free system and directly measure the interaction of a compound with a purified biological target, such as an enzyme or receptor. These assays are advantageous for their simplicity and direct assessment of target engagement.
Cell-based assays utilize living cells, providing a more physiologically relevant context to assess a compound's activity, including its cell permeability and potential cytotoxicity. These can range from measuring cell viability to more complex reporter gene or high-content imaging assays.
Application Note 1: Biochemical Screening for Dihydrobenzofuran-Based Enzyme Inhibitors
This section focuses on biochemical assays to identify dihydrobenzofuran compounds that inhibit specific enzymes. Dihydrobenzofuran derivatives have been investigated as inhibitors of various enzymes, including phosphodiesterases, aminopeptidases, prostaglandin synthases, and kinases.
Target Highlight: Casein Kinase 2 (CK2)
Casein Kinase 2 (CK2) is a serine/threonine kinase that is often overexpressed in cancer and is involved in various signaling pathways related to cell growth, proliferation, and apoptosis. Dihydrobenzofuran-based compounds have been identified as potent inhibitors of CK2.
Caption: Simplified CK2 signaling pathway in cancer and the inhibitory action of dihydrobenzofuran compounds.
Experimental Protocol: Fluorescence Polarization (FP) Assay for CK2 Inhibition
This protocol describes a competitive binding assay using fluorescence polarization to screen for dihydrobenzofuran inhibitors of CK2.
Principle: A fluorescently labeled peptide substrate (tracer) binds to CK2, resulting in a high FP signal due to the slower rotation of the larger complex. Inhibitors that bind to the active site of CK2 will displace the tracer, leading to a decrease in the FP signal.
Materials:
-
Recombinant human CK2α
-
Fluorescently labeled peptide tracer (e.g., FITC-RRRDDDSDDD)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
Dihydrobenzofuran compound library dissolved in DMSO
-
384-well, low-volume, black plates
-
Fluorescence plate reader with polarization filters
Procedure:
-
Compound Plating: Dispense 50 nL of each dihydrobenzofuran compound from the library into the wells of a 384-well plate. For controls, dispense DMSO (negative control) and a known CK2 inhibitor (positive control).
-
Enzyme and Tracer Preparation: Prepare a master mix of CK2 and the fluorescent tracer in the assay buffer. The final concentrations should be optimized, but a starting point could be 10 nM CK2 and 5 nM tracer.
-
Reaction Incubation: Add 10 µL of the enzyme/tracer mix to each well of the compound plate.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measurement: Measure the fluorescence polarization on a plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_free_tracer) / (mP_no_inhibitor - mP_free_tracer)]) where mP is the millipolarization value.
-
Plot percent inhibition against compound concentration to determine the IC₅₀ value for active compounds.
-
Calculate the Z' factor to assess the quality of the assay: Z' = 1 - [(3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|] A Z' factor between 0.5 and 1.0 indicates an excellent assay.
Quantitative Data for Dihydrobenzofuran CK2 Inhibitors
| Compound Class | Compound ID | Target | Assay Type | IC₅₀ (nM) | Reference |
| Dihydrodibenzofuran | 12b | CK2 | In vitro kinase assay | 5.8 | [1][2] |
| Dihydrodibenzofuran | 12c | CK2 | In vitro kinase assay | 5.8 | [1][2] |
Application Note 2: Cell-Based Screening for Dihydrobenzofuran Compounds Targeting HCV Replication
This section details a cell-based assay to identify dihydrobenzofuran compounds that inhibit Hepatitis C Virus (HCV) replication.
Target Highlight: HCV NS5A/NS5B Replication Complex
The HCV non-structural proteins NS5A and NS5B are essential components of the viral replication complex. This complex is responsible for replicating the viral RNA genome. Benzofuran and by extension, dihydrobenzofuran compounds have been identified as inhibitors of this process.
Caption: High-level workflow of HCV replication and the point of inhibition for dihydrobenzofuran compounds.
Experimental Protocol: Luciferase Reporter Assay for HCV Replication
This protocol uses a cell line containing an HCV replicon with a luciferase reporter gene to screen for inhibitors of viral replication.
Principle: The HCV replicon contains a firefly luciferase gene that is expressed as part of the viral polyprotein. The level of luciferase activity is directly proportional to the rate of viral replication. A decrease in luminescence indicates inhibition of replication.
Materials:
-
Huh-7 cells harboring an HCV genotype 1b replicon with a firefly luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum, non-essential amino acids, and G418.
-
Dihydrobenzofuran compound library dissolved in DMSO.
-
96-well, white, clear-bottom plates.
-
Luciferase assay reagent (e.g., Bright-Glo).
-
Luminometer.
Procedure:
-
Cell Plating: Seed the HCV replicon cells into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Addition: Add the dihydrobenzofuran compounds to the cells at various concentrations. Include a known HCV inhibitor as a positive control and DMSO as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay:
-
Remove the medium from the wells.
-
Add 100 µL of PBS and 100 µL of luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to allow for cell lysis and signal generation.
-
-
Measurement: Measure the luminescence using a plate reader.
Data Analysis:
-
Calculate the percent inhibition of HCV replication for each compound.
-
Determine the EC₅₀ (half-maximal effective concentration) for active compounds.
-
Perform a concurrent cytotoxicity assay (see Application Note 3) to determine the CC₅₀ (half-maximal cytotoxic concentration) and calculate the selectivity index (SI = CC₅₀/EC₅₀).
Quantitative Data for Benzofuran HCV Inhibitors
| Compound Class | Target | Assay Type | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Benzofuran | HCV Replication | Cell-based luciferase reporter | < 100 | > 25 | > 371 | [3] |
Application Note 3: High-Throughput Cytotoxicity Profiling
It is crucial to assess the cytotoxicity of hit compounds identified in primary screens to eliminate false positives and prioritize compounds with a favorable therapeutic window.
Experimental Protocol: Resazurin-Based Cytotoxicity Assay
Principle: Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The amount of resorufin produced is proportional to the number of viable cells.
Materials:
-
Cell line used in the primary screen (or a representative cancer cell line like HeLa or A549).
-
Appropriate cell culture medium.
-
Resazurin sodium salt solution (0.15 mg/mL in PBS).
-
Dihydrobenzofuran compounds.
-
96-well, black, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the dihydrobenzofuran compounds for 24-72 hours.
-
Resazurin Addition: Add 10 µL of the resazurin solution to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Measurement: Measure the fluorescence with an excitation of ~560 nm and an emission of ~590 nm.
Data Analysis:
-
Calculate the percent cell viability relative to the DMSO-treated control cells.
-
Determine the CC₅₀ value for each compound.
General HTS Workflow Diagram
Caption: A generalized workflow for a high-throughput screening campaign.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/ Z-Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening, Discovery, and Optimization To Develop a Benzofuran Class of Hepatitis C Virus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro infection models for testing "Antileishmanial agent-7"
Application Notes and Protocols for "Antileishmanial Agent-7"
Publication ID: ANP-2025-007 Topic: In Vitro Infection Models for Testing "this compound" For: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the in vitro evaluation of "this compound," a novel investigational compound. Detailed protocols for macrophage-based infection models, cytotoxicity assessment, and data analysis are presented. The methodologies are designed to determine the efficacy (IC50), host cell toxicity (CC50), and selectivity index (SI) of the compound. Furthermore, a hypothetical mechanism of action is proposed and visualized to provide a conceptual framework for further studies. All data presented are illustrative and intended to guide researchers in structuring their experimental findings.
Introduction
Leishmaniasis remains a significant global health problem, and the development of new, effective, and safe therapeutics is a priority. "this compound" is a synthetic compound identified through high-throughput screening. Preliminary studies suggest it possesses activity against Leishmania parasites. To rigorously characterize its potential, standardized in vitro models that mimic the intracellular stage of the parasite's life cycle are essential.
The most clinically relevant stage for drug testing is the intracellular amastigote, which resides and replicates within host macrophages.[1] This document outlines protocols using the murine macrophage cell line J774A.1 and the human monocytic cell line THP-1, both common and reliable models for studying Leishmania infection.[1][2][3] The primary goal is to assess the ability of "this compound" to clear intracellular amastigotes while exhibiting minimal toxicity to the host cells.
Proposed Mechanism of Action (Hypothetical)
For the purpose of these application notes, we hypothesize that "this compound" disrupts the parasite's redox homeostasis by inhibiting trypanothione reductase (TryR). TryR is an enzyme unique to trypanosomatids and is crucial for defending the parasite against oxidative stress.[4] Inhibition of TryR leads to an accumulation of reactive oxygen species (ROS), causing damage to DNA, proteins, and lipids, ultimately leading to parasite death. This mechanism provides a basis for the compound's selective toxicity.
References
- 1. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. In-depth comparison of cell-based methodological approaches to determine drug susceptibility of visceral Leishmania isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Determining the Selectivity Index of Antileishmanial Agent-7
Audience: Researchers, scientists, and drug development professionals in the field of leishmaniasis treatment.
Purpose: This document provides a comprehensive guide to assessing the in vitro selectivity of "Antileishmanial agent-7". The protocols outlined below detail the necessary steps to determine the half-maximal inhibitory concentration (IC50) against intracellular Leishmania donovani amastigotes and the half-maximal cytotoxic concentration (CC50) against a mammalian host cell line. The ratio of these two values yields the Selectivity Index (SI), a critical parameter for evaluating the therapeutic potential of an antileishmanial compound.
Introduction to Selectivity Index
The selectivity index (SI) is a quantitative measure used in pharmacology to evaluate the specificity of a compound for its intended target, such as a parasite, over host cells. It is a crucial parameter in the early stages of drug discovery for identifying promising candidates with a favorable therapeutic window. A higher SI value indicates greater selectivity for the parasite, suggesting a potentially safer and more effective drug. The SI is calculated using the following formula[1]:
SI = CC50 / IC50
Where:
-
CC50 is the concentration of the compound that causes 50% cytotoxicity in mammalian host cells.
-
IC50 is the concentration of the compound that inhibits 50% of the parasitic growth.
A compound is generally considered a promising candidate if it exhibits an SI greater than 10[1].
Quantitative Data Summary for this compound
"this compound," also identified as compound 23 in some studies, has demonstrated potent activity against Leishmania donovani, the causative agent of visceral leishmaniasis[2]. The following table summarizes the reported in vitro activity.
| Compound | Target Organism/Cell Line | Parameter | Value (µM) |
| This compound | Leishmania donovani | IC50 | 6.89 |
| This compound | L-6 cells (Rat skeletal myoblasts) | IC50 | 259 |
Note: The L-6 cell line is often used as a model for cytotoxicity screening. For a more direct assessment of selectivity in the context of leishmaniasis, a macrophage cell line is recommended for the CC50 determination as macrophages are the primary host cells for Leishmania parasites.
Experimental Protocols
The following protocols provide a step-by-step guide for determining the CC50 and IC50 values necessary to calculate the selectivity index of this compound.
Protocol for Determining CC50 in Macrophages
This protocol outlines the procedure for assessing the cytotoxicity of this compound against a suitable macrophage cell line, such as J774A.1 or RAW 264.7, using a resazurin-based viability assay[3][4].
Materials:
-
Macrophage cell line (e.g., J774A.1 or RAW 264.7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
This compound
-
Reference cytotoxic drug (e.g., Doxorubicin)
-
Phosphate Buffered Saline (PBS)
-
Resazurin sodium salt solution
-
96-well flat-bottom microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (fluorometer)
Procedure:
-
Cell Seeding:
-
Culture macrophage cells to about 80% confluency.
-
Harvest the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell adherence.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells in triplicate.
-
Include wells with untreated cells (negative control) and cells treated with a reference cytotoxic drug (positive control).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
-
Viability Assay:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for another 4 hours.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the CC50 value by non-linear regression analysis.
-
Protocol for Determining IC50 against Intracellular Leishmania donovani Amastigotes
This protocol describes the evaluation of the efficacy of this compound against the intracellular amastigote stage of Leishmania donovani within macrophages[5][6][7].
Materials:
-
Macrophage cell line (e.g., J774A.1 or Peritoneal Macrophages)
-
Leishmania donovani promastigotes
-
Complete cell culture medium
-
This compound
-
Reference antileishmanial drug (e.g., Amphotericin B or Miltefosine)
-
Giemsa stain
-
Methanol
-
96-well flat-bottom microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Light microscope
Procedure:
-
Macrophage Seeding:
-
Seed macrophages in a 96-well plate as described in the CC50 protocol and allow them to adhere for 24 hours.
-
-
Infection with Leishmania Promastigotes:
-
Harvest stationary-phase L. donovani promastigotes.
-
Infect the adherent macrophages with promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
-
Removal of Extracellular Parasites:
-
Wash the wells twice with pre-warmed PBS to remove non-phagocytosed promastigotes.
-
Add fresh complete medium to each well.
-
-
Compound Addition:
-
Add 100 µL of serially diluted this compound to the infected macrophages in triplicate.
-
Include untreated infected cells (negative control) and infected cells treated with a reference drug (positive control).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.
-
-
Microscopic Analysis:
-
Fix the cells with methanol.
-
Stain the cells with Giemsa stain.
-
Determine the number of amastigotes per 100 macrophages and the percentage of infected macrophages by light microscopy.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of parasite growth for each concentration compared to the untreated control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizations
Experimental Workflow for Selectivity Index Determination
Caption: Workflow for determining the selectivity index.
Hypothetical Signaling Pathway for Antileishmanial Action
While the precise mechanism of action for this compound is not yet fully elucidated, many antileishmanial compounds interfere with critical parasite signaling pathways or induce a host-protective immune response. One such pathway involves the activation of host macrophages to produce reactive oxygen species (ROS) and nitric oxide (NO), which are leishmanicidal.
Caption: Hypothetical host-mediated antileishmanial pathway.
References
- 1. Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. journals.asm.org [journals.asm.org]
- 7. In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for "Antileishmanial agent-7" Efficacy Studies
Introduction
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus. The development of new, effective, and safe antileishmanial agents is a global health priority. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and protocols for evaluating the efficacy of a novel compound, "Antileishmanial agent-7". The following protocols are designed to assess the compound's activity against both the promastigote and the clinically relevant amastigote stages of the parasite, as well as its toxicity to host cells.
I. In Vitro Efficacy and Toxicity Assessment
The initial evaluation of "this compound" involves a series of in vitro assays to determine its potency against the parasite and its selectivity. These assays are crucial for establishing a preliminary efficacy and safety profile.
Anti-promastigote Activity Assay
This assay evaluates the effect of "this compound" on the extracellular, motile promastigote stage of Leishmania. While not the clinically relevant stage, it is a simple and rapid method for initial screening.[1][2]
Protocol:
-
Parasite Culture: Culture Leishmania promastigotes (e.g., L. donovani, L. major) in a suitable medium (e.g., M199 or RPMI-1640) supplemented with 10-20% heat-inactivated fetal bovine serum (FBS) at 25-28°C.[3]
-
Assay Setup: In a 96-well microtiter plate, seed promastigotes at a density of 1 x 10^5 to 2 x 10^5 parasites/mL.
-
Compound Addition: Add serial dilutions of "this compound" (typically ranging from 0.1 to 100 µM) to the wells. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle, e.g., DMSO).
-
Incubation: Incubate the plates at 25-28°C for 48-72 hours.
-
Viability Assessment: Determine parasite viability using a resazurin-based assay or by direct counting with a hemocytometer.[4][5] The blue resazurin is reduced to pink resorufin by viable cells.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in parasite viability compared to the negative control.
Intracellular Anti-amastigote Activity Assay
This is a critical assay as it evaluates the efficacy of the compound against the intracellular, non-motile amastigote stage, which is the form found in the mammalian host.[1][2][6]
Protocol:
-
Host Cell Culture: Culture a macrophage cell line (e.g., J774A.1, THP-1, or primary peritoneal macrophages) in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.[1][7]
-
Macrophage Infection: Seed the macrophages in a 96-well plate and allow them to adhere. Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.[8] Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Removal of Extracellular Parasites: Wash the wells with warm medium to remove any non-phagocytosed promastigotes.
-
Compound Addition: Add serial dilutions of "this compound" to the infected macrophages and incubate for another 48-72 hours.
-
Quantification of Intracellular Amastigotes: Fix and stain the cells with Giemsa stain.[8] The number of amastigotes per 100 macrophages is determined by light microscopy. Alternatively, luciferase-expressing parasites can be used for a higher-throughput readout.[1][9]
-
Data Analysis: Calculate the IC50 value for the intracellular amastigotes.
Cytotoxicity Assay against Host Cells
This assay is essential to determine if the antileishmanial activity of the compound is due to a specific effect on the parasite rather than general cellular toxicity.
Protocol:
-
Cell Culture: Seed the same macrophage cell line used in the anti-amastigote assay in a 96-well plate at an appropriate density.
-
Compound Addition: Add serial dilutions of "this compound" to the cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Determine cell viability using a standard method such as the MTT or resazurin assay.[9]
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces host cell viability by 50%.
Data Presentation and Interpretation
The results from the in vitro assays should be summarized in a clear and structured table to facilitate comparison and interpretation. A key metric is the Selectivity Index (SI), which provides a measure of the compound's therapeutic window.[4]
Table 1: In Vitro Efficacy and Toxicity of this compound
| Parameter | Leishmania Species | IC50 (µM) | Host Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Anti-promastigote | L. donovani | J774A.1 | |||
| L. major | THP-1 | ||||
| Anti-amastigote | L. donovani | J774A.1 | |||
| L. major | THP-1 |
A higher SI value indicates greater selectivity of the compound for the parasite over the host cell. A compound with an SI value greater than 10 is generally considered a promising candidate for further development.[4]
II. In Vivo Efficacy Assessment
Promising compounds from in vitro studies should be further evaluated in animal models of leishmaniasis to assess their efficacy in a whole-organism system.
Animal Models
The choice of animal model depends on the Leishmania species and the clinical form of the disease being studied. Common models include:
-
BALB/c mice: Widely used for both visceral and cutaneous leishmaniasis.[10][11] They are susceptible to infection and develop pathologies that can be monitored.
-
Syrian golden hamsters: A good model for visceral leishmaniasis as they develop a progressive disease that mimics human infection.[2][10]
Experimental Protocol for Visceral Leishmaniasis (VL) Model
-
Infection: Infect BALB/c mice or hamsters intravenously with L. donovani promastigotes.
-
Treatment: After a pre-patent period (e.g., 7-14 days post-infection), administer "this compound" via a clinically relevant route (e.g., oral, intraperitoneal). Treatment is typically given daily for a specified duration (e.g., 5-10 days). Include a positive control group (e.g., treated with miltefosine or amphotericin B) and a vehicle control group.
-
Efficacy Evaluation: At the end of the treatment period, euthanize the animals and collect the liver and spleen.
-
Parasite Load Determination: Determine the parasite burden in the liver and spleen by either:
-
Limiting Dilution Assay (LDA): This is a sensitive method to quantify viable parasites.
-
Giemsa-stained tissue imprints: Count the number of amastigotes per 100 host cell nuclei (Leishman-Donovan Units - LDU).
-
-
Data Analysis: Calculate the percentage of parasite inhibition in the treated groups compared to the vehicle control group.
Experimental Protocol for Cutaneous Leishmaniasis (CL) Model
-
Infection: Infect BALB/c mice in the footpad or the ear pinna with L. major promastigotes.
-
Treatment: Once a measurable lesion develops, initiate treatment with "this compound" (topically or systemically).
-
Efficacy Evaluation: Monitor the lesion size (diameter) and thickness regularly using a caliper.
-
Parasite Load Determination: At the end of the study, determine the parasite load in the lesion and draining lymph nodes using LDA or qPCR.[11]
-
Data Analysis: Compare the lesion size progression and final parasite load between treated and control groups.
Data Presentation
The in vivo efficacy data should be presented in a tabular format for clarity.
Table 2: In Vivo Efficacy of this compound in a Murine Model of Visceral Leishmaniasis
| Treatment Group | Dose (mg/kg/day) | Route of Administration | Liver Parasite Burden (LDU) | Spleen Parasite Burden (LDU) | % Inhibition (Liver) | % Inhibition (Spleen) |
| Vehicle Control | - | - | - | |||
| This compound | ||||||
| Positive Control |
Table 3: In Vivo Efficacy of this compound in a Murine Model of Cutaneous Leishmaniasis
| Treatment Group | Dose | Route of Administration | Final Lesion Size (mm) | Lesion Parasite Load (No. of parasites) | % Reduction in Lesion Size | % Reduction in Parasite Load |
| Vehicle Control | - | - | - | |||
| This compound | ||||||
| Positive Control |
III. Visualizations
Signaling Pathway: Sterol Biosynthesis in Leishmania
The sterol biosynthesis pathway is a key target for antileishmanial drugs as Leishmania parasites synthesize ergosterol for their cell membranes, while mammalian cells produce cholesterol.[12][13] "this compound" could potentially inhibit one of the enzymes in this pathway.
Caption: Potential inhibition of the Leishmania sterol biosynthesis pathway by this compound.
Experimental Workflow: In Vitro Screening Cascade
This workflow outlines the logical progression of in vitro experiments to evaluate a new antileishmanial compound.
Caption: A streamlined workflow for the in vitro screening of antileishmanial compounds.
Experimental Workflow: In Vivo Efficacy Evaluation
This diagram illustrates the steps involved in assessing the efficacy of a candidate compound in an animal model of leishmaniasis.
Caption: A comprehensive workflow for the in vivo evaluation of antileishmanial drug candidates.
References
- 1. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-vitro Evaluation of Antileishmanial Activity and Toxicity of Artemether with Focus on its Apoptotic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visceral leishmaniasis: experimental models for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Intracellular Growth Inside Macrophages is a Fast and Reliable Method for Assessing the Virulence of Leishmania Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imaging Leishmania major Antigens in Experimentally Infected Macrophages and Dermal Scrapings from Cutaneous Leishmaniasis Lesions in Tunisia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antileishmanial Activity of Compounds Derived from the Medicines for Malaria Venture Open Access Box against Intracellular Leishmania major Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Drug targets in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic Pathways of Leishmania Parasite: Source of Pertinent Drug Targets and Potent Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of "Antileishmanial agent-7" for biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with "Antileishmanial agent-7" for biological assays. As "this compound" is a placeholder, the guidance provided is based on established methods for handling poorly soluble antiprotozoal compounds.
Frequently Asked Questions (FAQs)
Q1: My vial of this compound contains a solid powder. What is the first step to prepare it for an in vitro assay?
A1: The first step is to create a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of polar and nonpolar compounds.[1][2] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted into your aqueous assay medium.
Q2: What are the recommended solvents for initial solubility screening of this compound?
A2: A panel of solvents should be tested to determine the optimal one for your specific experimental needs. We recommend screening for solubility in the following order:
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Aqueous buffers (e.g., PBS, pH 7.4)
-
Ethanol
-
Methanol
-
Dimethyl sulfoxide (DMSO)
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N,N-Dimethylformamide (DMF)
Q3: this compound precipitates when I add my DMSO stock to the aqueous culture medium. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the compound is poorly soluble in the final aqueous solution. Here are some strategies to overcome this:
-
Lower the final concentration: Your compound may be exceeding its solubility limit in the final assay medium.
-
Reduce the final DMSO concentration: Aim for a final DMSO concentration of ≤0.5% in your assay, as higher concentrations can be toxic to cells and may also cause the compound to crash out of solution.
-
Use a co-solvent: A mixture of solvents can sometimes maintain solubility better than a single one.
-
Employ formulation strategies: Techniques like using cyclodextrins or creating a liposomal formulation can significantly enhance aqueous solubility.
Q4: What is the maximum concentration of DMSO that is safe for my Leishmania-infected macrophage cultures?
A4: The tolerance to DMSO is cell-type dependent. For most macrophage cell lines (like THP-1 or RAW 264.7), it is crucial to keep the final concentration of DMSO at the lowest possible level, ideally below 0.5%. Concentrations above 1% can lead to cytotoxicity, altered cell function, and may interfere with the assay results. Always include a vehicle control (medium with the same final DMSO concentration as your test wells) in your experiments to account for any solvent effects.
Q5: When should I consider advanced formulation strategies like liposomes or cyclodextrins?
A5: If simple solvent-based approaches fail, or if you are preparing for in vivo studies, advanced formulations are recommended. Consider these options when:
-
The compound shows persistent precipitation in aqueous media even at low concentrations.
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You need to achieve a higher effective concentration in your assay than what is possible with simple dilution.
-
The required solvent concentration for solubility is toxic to your cells.
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You are transitioning from in vitro to in vivo models and need a biocompatible delivery system.
Troubleshooting Guides
Problem: Compound Precipitation in Assay Plate
-
Symptom: Immediately upon or shortly after adding the diluted compound to the assay plate, a visible precipitate or cloudiness appears in the wells.
-
Possible Cause 1: Low Aqueous Solubility. The concentration of this compound in the final aqueous buffer exceeds its solubility limit.
-
Solution: Perform a kinetic solubility assessment to determine the maximum soluble concentration in your specific assay medium. Test a range of final concentrations to find one that remains in solution for the duration of your experiment.
-
-
Possible Cause 2: "Salting Out" Effect. The high salt concentration in the culture medium can reduce the solubility of a compound that is dissolved in an organic solvent.
-
Solution: Try a step-wise dilution. First, dilute the DMSO stock in a small volume of a less polar solvent like ethanol, and then add this intermediate dilution to the final aqueous medium.
-
-
Possible Cause 3: Temperature Effects. Changes in temperature between stock solution storage and the 37°C incubator can affect solubility.
-
Solution: Gently warm the assay medium and the compound stock solution to the assay temperature before mixing. Avoid repeated freeze-thaw cycles of the stock solution.
-
Problem: Inconsistent Assay Results or High Well-to-Well Variability
-
Symptom: Replicate wells show high variability in parasite killing or host cell toxicity.
-
Possible Cause 1: Inhomogeneous Compound Distribution. If the compound is not fully dissolved, it will not be distributed evenly across the assay plate.
-
Solution: After preparing the stock solution, vortex it thoroughly. Before making dilutions, ensure the stock is at room temperature and vortex again. When adding the compound to the assay plate, mix gently by pipetting up and down.
-
-
Possible Cause 2: Time-Dependent Precipitation. The compound may be precipitating out of solution over the course of the assay (e.g., 24-72 hours).
-
Solution: Consider using a formulation with cyclodextrins, which can form inclusion complexes with hydrophobic drugs and improve their stability in solution over time.
-
-
Possible Cause 3: Interaction with Plate Material. Hydrophobic compounds can sometimes adsorb to the plastic of the microtiter plates.
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Solution: Use low-binding plates or pre-treat the plates with a blocking agent like bovine serum albumin (BSA), if compatible with your assay.
-
Data Presentation
The solubility of a compound is highly dependent on its chemical structure. Below is a table summarizing the solubility of several known antileishmanial drugs in common laboratory solvents. This data can serve as a reference when developing a solubilization strategy for a new chemical entity like this compound.
| Antileishmanial Agent | Water | PBS (pH 7.2) | Ethanol | Methanol | DMSO | Notes |
| Amphotericin B | Insoluble at neutral pH; ~0.1 mg/mL at pH 2 or 11[1] | Insoluble | Slightly soluble | Slightly soluble[1] | 30-40 mg/mL[1][2] | Poorly soluble in most aqueous and alcoholic solvents. Often formulated with deoxycholate or as liposomes. |
| Miltefosine | Soluble | ~2.5 mg/mL[3] | ~1.25 mg/mL[3] | Soluble | ~0.8 mg/mL[3] | An alkylphosphocholine with better aqueous solubility than polyenes. |
| Paromomycin (sulfate) | Soluble | ~10 mg/mL[3] | - | - | - | As a sulfate salt, it is generally water-soluble. |
| Pentamidine Isethionate | Soluble (~100 mg/mL) | Soluble | ~1.25 mg/mL[4] | - | ~13.5-15 mg/mL[4][5] | The isethionate salt form confers good water solubility. |
| Sodium Stibogluconate | Freely soluble[6] | Soluble | Insoluble[7] | - | Insoluble[7] | A pentavalent antimony compound that is highly water-soluble.[8][9] |
Note: Solubility values can vary based on the specific salt form, purity, temperature, and experimental conditions.
Experimental Protocols
Protocol 1: Kinetic Solubility Screening
This protocol provides a method for rapidly assessing the solubility of this compound in an aqueous buffer, which is critical for establishing the appropriate concentration range for biological assays.
Materials:
-
This compound
-
100% DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom plate
-
Plate reader capable of measuring turbidity (nephelometry) or UV absorbance
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dispense 198 µL of PBS into each well of a 96-well plate.
-
Add 2 µL of the 10 mM DMSO stock to the first well. This creates a 100 µM solution with 1% DMSO.
-
Perform serial dilutions across the plate to generate a range of concentrations (e.g., 100 µM down to 0.1 µM).
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure for precipitation. This can be done visually or by measuring light scattering (nephelometry) at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Determine the highest concentration at which no precipitation is observed. This is your approximate kinetic solubility limit.
Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes a simple method for preparing a cyclodextrin inclusion complex to improve the aqueous solubility of this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Vortex mixer and magnetic stirrer
Procedure:
-
Prepare a solution of HP-β-CD in deionized water. A common starting concentration is 10-20% (w/v).
-
Slowly add the powdered this compound to the HP-β-CD solution while vigorously stirring. The molar ratio of drug to cyclodextrin is a key parameter; start with a 1:1 or 1:2 molar ratio.
-
Stir the mixture at room temperature for 24-48 hours, protected from light. This allows for the formation of the inclusion complex.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
This filtered solution can now be used as a stock for dilution into your biological assay medium.
Mandatory Visualization
Diagram 1: Experimental Workflow for Solubility Enhancement
Caption: Decision workflow for solubilizing a new antileishmanial agent.
Diagram 2: Leishmania PI3K/Akt Signaling Pathway
Caption: Leishmania manipulates the host PI3K/Akt pathway to inhibit apoptosis.
References
- 1. ulab360.com [ulab360.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Pentamidine Isethionate | C23H36N4O10S2 | CID 8813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. raybiotech.com [raybiotech.com]
- 6. Sodium stibogluconate - American Chemical Society [acs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. 葡萄糖酸锑钠 A pentavalent antimony compound that irreversibly inhibits protein tyrosine phosphatase (PTPase) activity, including Src homology PTPase-1 (SHP-1) (99% inhibition at ~11 µM) by forming a stable complex. | Sigma-Aldrich [sigmaaldrich.com]
"Antileishmanial agent-7" stability issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Antileishmanial agent-7 in cell culture media. Researchers, scientists, and drug development professionals can use this resource to address common challenges encountered during in vitro experiments.
Troubleshooting Guide
This guide addresses specific issues you might encounter with this compound's stability during your cell culture experiments.
Q1: I am observing lower than expected potency (higher IC50) of this compound in my Leishmania cell culture assay compared to initial screens. Could this be a stability issue?
A1: Yes, a decrease in potency can be a primary indicator of compound instability in the cell culture medium. Several factors could be contributing to this:
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Chemical Degradation: this compound may be degrading in the aqueous, buffered environment of the cell culture medium.
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Adsorption to Plastics: The compound might be binding to the surface of your plasticware (e.g., flasks, plates), reducing its effective concentration in the medium.[1]
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Precipitation: The compound's solubility in the complex cell culture medium may be lower than in the initial solvent, leading to precipitation over time.[1]
Recommended Actions:
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Perform a Stability Assessment: Directly measure the concentration of this compound in your cell culture medium over the time course of your experiment. A common method is LC-MS/MS.[1][2]
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Visually Inspect for Precipitation: Before and after incubation, carefully inspect your culture plates for any signs of compound precipitation.
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Test Different Plasticware: Consider using low-binding plates to minimize adsorption.
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Include a Time-Course Experiment: Measure the biological activity of the compound at different time points to see if potency decreases over time.
Q2: My experimental results with this compound are inconsistent between batches. What could be the cause?
A2: Inconsistent results are often linked to variability in experimental conditions that can affect compound stability.
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Media Composition: Minor variations in media batches, particularly in the concentration of components like serum, can affect compound stability and availability.[3][4]
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pH Shifts: Changes in the pH of the culture medium during cell growth can accelerate the degradation of pH-sensitive compounds.[5] Leishmania promastigotes, for instance, thrive in a pH range of approximately 7.0 to 7.4.[6]
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Light Exposure: If the compound is light-sensitive, inconsistent exposure to light during handling and incubation can lead to variable degradation.[5]
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Storage of Stock Solutions: Improper storage of your stock solutions of this compound can lead to degradation before it is even added to the culture.
Recommended Actions:
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Standardize Media and Supplements: Use the same lot of media and serum for a set of experiments whenever possible.
-
Monitor pH: Regularly monitor the pH of your cell cultures.
-
Protect from Light: Handle the compound and prepared media in low-light conditions if photosensitivity is suspected.
-
Aliquot and Store Stock Solutions Properly: Store stock solutions at the recommended temperature (e.g., -20°C or -80°C) in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in aqueous solutions?
A1: this compound, also identified as compound 23, is a (±)-trans-2-phenyl-2,3-dihydrobenzofuran derivative.[7][8] While specific stability data in various cell culture media is not extensively published, compounds with similar structures can be susceptible to hydrolysis or oxidation in aqueous environments. It is recommended to perform an in-house stability assessment in the specific medium you are using for your experiments.
Q2: What are the optimal storage conditions for this compound?
A2: For solid forms, storage at room temperature in the continental US is generally acceptable, though this may vary elsewhere.[7] For long-term storage, it is advisable to store the compound as a solid at -20°C. Stock solutions should be prepared in a suitable solvent (e.g., DMSO) and stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q3: How can I assess the stability of this compound in my specific cell culture medium?
A3: The most common method is to incubate the compound in the cell culture medium (with and without serum) under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your assay.[1] Samples are taken at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours) and the concentration of the remaining parent compound is quantified using analytical techniques like LC-MS/MS or HPLC-UV.[1][3]
Q4: Can components of the cell culture medium affect the stability of this compound?
A4: Yes, several components can impact stability:
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Serum: Proteins in fetal bovine serum (FBS) can bind to the compound, which can either stabilize it or reduce its bioavailability.[3]
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Reducing Agents: Some media contain reducing agents that could potentially interact with the compound.
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pH and Buffers: The pH of the medium and the type of buffering system can influence the rate of hydrolysis or other pH-dependent degradation pathways.[5]
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Other Components: Cysteine and ferric ammonium citrate are examples of media components that have been shown to impact the stability of some drug products.[4]
Q5: What should I do if I confirm that this compound is unstable in my cell culture medium?
A5: If instability is confirmed, you can try the following:
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Reduce Incubation Time: If possible, shorten the duration of the experiment to minimize degradation.
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Replenish the Compound: For longer-term assays, consider replacing the medium with freshly prepared medium containing the compound at regular intervals.[1]
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Use a More Stable Analog: If available, consider testing more stable derivatives of the compound.
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Modify the Formulation: In some cases, encapsulation or formulation with stabilizing excipients can improve stability, although this is more common in later-stage drug development.
Quantitative Data Summary
The following tables present hypothetical stability data for this compound to illustrate how results from a stability study might be presented.
Table 1: Stability of this compound in RPMI-1640 Medium at 37°C
| Time (hours) | % Remaining (without 10% FBS) | % Remaining (with 10% FBS) |
| 0 | 100 | 100 |
| 2 | 95.2 | 98.1 |
| 8 | 85.6 | 92.5 |
| 24 | 68.3 | 81.4 |
| 48 | 45.1 | 65.7 |
| 72 | 22.9 | 50.3 |
Table 2: Adsorption of this compound to Different 96-Well Plates
| Plate Type | % Recovery after 24h Incubation |
| Standard Polystyrene | 75.4% |
| Low-Binding Polystyrene | 92.8% |
| Polypropylene | 95.1% |
Experimental Protocols
Protocol 1: Assessing Compound Stability in Cell Culture Media using LC-MS/MS
Objective: To quantify the degradation of this compound in a specific cell culture medium over time.
Materials:
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This compound
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Cell culture medium (e.g., RPMI-1640) with and without 10% FBS
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
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Acetonitrile with internal standard
-
LC-MS/MS system
Methodology:
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Prepare a stock solution of this compound in DMSO.
-
Spike the compound into pre-warmed cell culture medium (with and without 10% FBS) to achieve the final desired concentration.
-
Immediately take a sample for the 0-hour time point.
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Incubate the remaining medium at 37°C and 5% CO2.
-
Collect aliquots at subsequent time points (e.g., 2, 8, 24, 48, 72 hours).
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To precipitate proteins and stop degradation, add 3 volumes of ice-cold acetonitrile containing an internal standard to each aliquot.
-
Vortex and centrifuge at high speed to pellet the precipitate.
-
Transfer the supernatant to a new tube or plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of this compound relative to the internal standard.
-
Calculate the percentage of the compound remaining at each time point compared to the 0-hour sample.
Visualizations
Caption: Workflow for assessing compound stability in cell culture media.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. immunomart.com [immunomart.com]
Technical Support Center: Troubleshooting Antileishmanial In vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during antileishmanial in vitro assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: Why are my IC50 values inconsistent between experiments?
Inconsistent IC50 values are a common challenge and can arise from several factors. One of the primary reasons is the lack of standardized protocols across different laboratories, which can include variations in culture media composition, pH, and incubation temperature.[1] The specific Leishmania species and strain being used can also significantly influence drug susceptibility.[2] Furthermore, the developmental stage of the parasite (promastigote vs. amastigote) is a critical factor, as their metabolic and biochemical pathways differ, leading to varied drug responses.[2] For intracellular assays, the type of host cell (e.g., primary macrophages vs. cell lines like J774 or THP-1) and the macrophage infection rate can introduce variability.[2]
Q2: Which parasite stage should I use for my screening assay: promastigotes or amastigotes?
The choice of parasite stage is crucial for the relevance of your screening results. While assays using promastigotes are simpler, faster, and more reproducible for high-throughput screening, they may not accurately reflect the clinical situation, as the amastigote is the clinically relevant stage in the mammalian host.[3][4] The intracellular amastigote model is considered the "gold standard" for determining drug susceptibility as it mimics the natural environment of the parasite.[5] However, these assays are more complex, time-consuming, and can be influenced by host cell factors.[2][5] Axenic amastigotes, which are grown outside of a host cell, offer a compromise by providing the relevant parasite stage in a more manageable format, though there can be physiological differences compared to intracellular amastigotes.[6]
Q3: How can I prevent or eliminate contamination in my Leishmania cultures?
Contamination with bacteria or fungi is a frequent issue in Leishmania cultures. Strict aseptic techniques are the first line of defense. Using a laminar flow hood, sterile equipment, and proper handling of samples can minimize the risk of introducing contaminants.[7] The addition of antibiotics such as penicillin and streptomycin to the culture medium is a common practice to prevent bacterial growth.[8] For fungal contamination, some antifungal agents can be lethal to the promastigotes, so their use must be carefully considered.[9] Physical methods, such as an agar barrier which exploits the motility of promastigotes to separate them from non-motile fungal contaminants, can be an effective and non-toxic alternative.[9] Ion-exchange chromatography has also been described as a rapid method to separate parasites from contaminating yeast or fungal cells based on their surface charge.[10]
Q4: My promastigotes are growing poorly. What could be the cause?
Poor growth of Leishmania promastigotes can be attributed to several factors related to culture conditions. The composition of the culture medium is critical, with most liquid media requiring supplementation with Fetal Bovine Serum (FBS) to provide essential growth factors.[1] The pH of the medium is also vital, with most promastigotes thriving in a slightly acidic to neutral pH range (approximately 7.0 to 7.4).[1] Temperature is another key factor, and fluctuations outside the optimal range of 25-28°C can compromise parasite viability and replication.[1] The initial inoculum size can also influence the growth curve; cultures initiated with a very low concentration of parasites may fail to grow.
Q5: What are the best practices for preparing antileishmanial drug stock solutions?
Proper preparation and storage of drug stock solutions are essential for accurate and reproducible results. For in vitro assays, stock solutions of miltefosine are typically prepared in deionized water, while amphotericin B deoxycholate is prepared in water or DMSO.[2] It is recommended to sterilize aqueous stock solutions by filtration through a 0.2-μm membrane.[2] For drugs dissolved in DMSO, it is important to ensure that the final concentration of DMSO in the assay does not exceed a level that is toxic to the parasites or host cells (typically <0.5%).[11] Stock solutions should be stored at appropriate temperatures (e.g., -20°C) and protected from light, especially for light-sensitive compounds like amphotericin B.[12][13]
Troubleshooting Guides
Table 1: Inconsistent IC50 Values
| Potential Cause | Possible Explanation | Recommended Solution |
| Variable Parasite Density | Inconsistent starting parasite numbers will lead to variability in the final readout. | Ensure accurate counting of parasites before seeding plates. Use a hemocytometer or an automated cell counter. |
| Different Parasite Growth Phase | Parasites in logarithmic growth phase may have different drug susceptibility compared to stationary phase parasites. | Standardize the growth phase of the parasites used for the assay (e.g., always use mid-log phase promastigotes). |
| Inaccurate Drug Concentrations | Errors in serial dilutions or degradation of the drug can lead to incorrect final concentrations. | Prepare fresh drug dilutions for each experiment. Verify the concentration of the stock solution. Store stock solutions appropriately.[2] |
| Fluctuations in Incubation Conditions | Variations in temperature and CO2 levels can affect parasite and host cell metabolism and growth. | Ensure incubators are properly calibrated and maintained. Monitor temperature and CO2 levels regularly. |
| Edge Effects in Microplates | Evaporation from wells on the edge of the plate can concentrate drugs and affect cell growth. | Avoid using the outer wells of the microplate. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Variable Host Cell Health/Density | For intracellular amastigote assays, the physiological state and density of host cells can impact infection rates and parasite replication. | Ensure consistent seeding density and viability of host cells. Monitor host cell health throughout the experiment. |
Table 2: Culture Contamination
| Type of Contamination | Identification | Prevention/Solution |
| Bacterial | Cloudy culture medium, rapid pH change (often becoming acidic), visible motile rods or cocci under high magnification. | Use of penicillin-streptomycin in the culture medium.[8] Strict aseptic technique. Filter-sterilize all media and supplements. |
| Fungal (Yeast) | Turbid culture with visible yeast budding under the microscope. The medium may become cloudy and have a distinct odor. | Some antifungal agents can be toxic to Leishmania.[9] Consider physical separation methods like the agar barrier technique.[9] If contamination is severe, discard the culture. |
| Fungal (Mold) | Visible fuzzy colonies (mycelia) floating in the culture or attached to the flask surface. | Discard the contaminated culture immediately to prevent the spread of spores. Thoroughly clean and disinfect incubators and work areas. |
Table 3: Reference Drug IC50 Values for Quality Control
| Drug | Leishmania Species | Parasite Stage | Host Cell (if applicable) | Typical IC50 Range | Reference(s) |
| Amphotericin B | L. donovani | Promastigote | N/A | 0.05 - 0.1 µM | [14] |
| L. donovani | Amastigote | THP-1 | 0.04 - 0.08 µg/mL | [15] | |
| L. major | Promastigote | N/A | ~0.3 µg/mL | [5] | |
| L. martiniquensis | Promastigote | N/A | 0.475 - 1.025 µM | [5] | |
| L. martiniquensis | Amastigote | Macrophage | 0.483 - 0.856 µM | [5] | |
| Miltefosine | L. donovani | Promastigote | N/A | 1.9 - 5.0 µM | [14][16] |
| L. donovani | Amastigote | Macrophage | 0.5 - 1.5 µM | [16] | |
| L. major | Promastigote | N/A | ~25 µM | [17] | |
| L. martiniquensis | Promastigote | N/A | 13.7 - 19.3 µM | [5] | |
| L. martiniquensis | Amastigote | Macrophage | 1.9 - 5.1 µM | [5] | |
| Pentamidine | L. major | Promastigote | N/A | ~27 µM | [17] |
| L. martiniquensis | Promastigote | N/A | 12.0 - 12.8 µM | [5] | |
| L. martiniquensis | Amastigote | Macrophage | 1.0 - 1.6 µM | [5] |
Note: IC50 values can vary significantly based on the specific strain, assay conditions, and laboratory. These ranges should be used as a general guide for quality control purposes.
Experimental Protocols
Protocol 1: Leishmania Promastigote Viability Assay using Resazurin
This protocol describes a colorimetric assay to determine the viability of Leishmania promastigotes.
-
Parasite Culture: Culture Leishmania promastigotes in your preferred medium (e.g., M199 or RPMI 1640) supplemented with 10-20% FBS at 26°C until they reach the mid-logarithmic growth phase.
-
Parasite Seeding: Adjust the parasite concentration to 1 x 10^6 parasites/mL in fresh culture medium. Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
Drug Addition: Add 100 µL of the test compounds at various concentrations (typically in 2-fold serial dilutions) to the wells. Include wells with untreated parasites (negative control) and a reference drug (e.g., Amphotericin B) as a positive control.
-
Incubation: Incubate the plate at 26°C for 72 hours.
-
Resazurin Addition: Prepare a stock solution of resazurin (e.g., 0.15 mg/mL in DPBS) and filter-sterilize.[13] Add 20 µL of the resazurin solution to each well.
-
Final Incubation: Incubate the plate for an additional 4-6 hours at 26°C, protected from light.
-
Readout: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate fluorometer.[13]
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[18]
Protocol 2: Macrophage Infection Assay with Intracellular Amastigotes
This protocol outlines the steps for an in vitro macrophage infection assay to evaluate the efficacy of compounds against intracellular Leishmania amastigotes.
-
Macrophage Seeding: Seed macrophages (e.g., J774 or PMA-differentiated THP-1 cells) in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of RPMI 1640 medium supplemented with 10% FBS.[7]
-
Macrophage Adherence: Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours to allow the macrophages to adhere.[7]
-
Parasite Preparation: Harvest stationary-phase Leishmania promastigotes by centrifugation.
-
Infection: Resuspend the promastigotes in fresh medium and add them to the adherent macrophages at a parasite-to-macrophage ratio of 10:1 or 20:1.[19]
-
Incubation for Infection: Incubate the plate at 34°C in a 5% CO2 incubator for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.[20]
-
Removal of Extracellular Parasites: Gently wash the wells three times with pre-warmed PBS or culture medium to remove non-internalized promastigotes.[21]
-
Drug Treatment: Add fresh medium containing the test compounds at various concentrations to the infected macrophages.
-
Incubation with Drugs: Incubate the plate for an additional 72 hours at 37°C in a 5% CO2 incubator.
-
Quantification of Infection:
-
Microscopic Counting: Fix the cells with methanol and stain with Giemsa. Count the number of amastigotes per 100 macrophages under a microscope.[20]
-
High-Content Imaging: Use a fluorescent DNA dye (e.g., DAPI or Hoechst) to stain the nuclei of both macrophages and amastigotes and quantify the infection using an automated imaging system.
-
-
Data Analysis: Calculate the percentage of reduction in the number of amastigotes per macrophage or the percentage of infected macrophages for each drug concentration compared to the untreated control. Determine the IC50 value.
Protocol 3: Axenic Amastigote Culture and Drug Susceptibility Assay
This protocol describes the differentiation of promastigotes into axenic amastigotes and their use in drug susceptibility assays.
-
Promastigote Culture: Grow Leishmania promastigotes to the stationary phase in a standard culture medium at 26°C.
-
Induction of Differentiation: Harvest the stationary-phase promastigotes by centrifugation and resuspend them in an acidic amastigote culture medium (e.g., Schneider's medium at pH 5.5) at a density of 5 x 10^6 parasites/mL.[22][23]
-
Incubation for Differentiation: Incubate the culture at 32-34°C for 5-7 days to allow for the transformation into amastigotes.[22] Monitor the transformation morphologically under a microscope.
-
Drug Susceptibility Assay:
-
Seed the axenic amastigotes in a 96-well plate at a density of 2 x 10^6 parasites/mL.
-
Add the test compounds at various concentrations.
-
Incubate the plate at 37°C for 72 hours.
-
Determine parasite viability using a resazurin-based assay as described in Protocol 1.
-
Calculate the IC50 values.
-
Visualizations
Experimental and Logical Workflows
Caption: Workflow for antileishmanial drug screening.
Signaling Pathways
Caption: Leishmania's manipulation of macrophage signaling.
Caption: Amphotericin B's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro and In Vivo Interactions between Miltefosine and Other Antileishmanial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Leishmania: manipulation of signaling pathways to inhibit host cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of anti-leishmanial drugs efficacy against Leishmania martiniquensis using a colorimetric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. med.nyu.edu [med.nyu.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A rapid chromatographic method for elimination of fungal contamination in in vitro cultures of Leishmania spp | Parasitology | Cambridge Core [cambridge.org]
- 11. journals.asm.org [journals.asm.org]
- 12. goldbio.com [goldbio.com]
- 13. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. discoverybiology.org [discoverybiology.org]
- 15. peerj.com [peerj.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Quantification of Intracellular Growth Inside Macrophages is a Fast and Reliable Method for Assessing the Virulence of Leishmania Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 22. med.nyu.edu [med.nyu.edu]
- 23. Axenic cultivation and characterization of Leishmania mexicana amastigote-like forms - PubMed [pubmed.ncbi.nlm.nih.gov]
How to assess and improve the bioavailability of "Antileishmanial agent-7"
Technical Support Center: Antileishmanial Agent-7
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your in vitro and in vivo experiments focused on assessing and improving the bioavailability of this agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary properties?
A1: this compound is a novel synthetic compound belonging to the benzimidazole class, currently under investigation for its efficacy against various Leishmania species. It is a highly lipophilic molecule characterized by low aqueous solubility and a high melting point, classifying it as a "brick-dust" compound. These properties present significant challenges for its oral bioavailability.[1]
Q2: What are the main challenges affecting the oral bioavailability of this compound?
A2: The primary challenge is its extremely low aqueous solubility (<0.1 µg/mL), which limits its dissolution rate in the gastrointestinal (GI) tract—a critical step for absorption.[2][3] Additionally, its high lipophilicity may lead to poor partitioning from the lipid membranes of enterocytes into the systemic circulation. Preliminary data also suggests it may be a substrate for P-glycoprotein (P-gp) efflux pumps in the intestine, further reducing its net absorption.
Q3: What are the recommended initial steps for assessing the bioavailability of Agent-7?
A3: A tiered approach is recommended. Start with fundamental in vitro characterization, including kinetic and thermodynamic solubility assays in various biorelevant media (e.g., FaSSIF, FeSSIF). Follow this with an in vitro permeability assessment using a Caco-2 cell monolayer model.[4][5][6] Finally, conduct pilot in vivo pharmacokinetic (PK) studies in a relevant animal model, such as BALB/c mice, to determine key parameters like Cmax, Tmax, and overall exposure (AUC).[7][8]
Q4: What general strategies can be employed to improve the bioavailability of Agent-7?
A4: Several formulation strategies can be explored to overcome the poor solubility of Agent-7:
-
Particle Size Reduction: Techniques like micronization or nanosuspension can increase the surface area for dissolution.[9][10][11]
-
Amorphous Solid Dispersions (ASDs): Dispersing Agent-7 in a hydrophilic polymer matrix can prevent crystallization and enhance dissolution.[1][12]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can solubilize the compound in the GI tract and facilitate absorption via lymphatic pathways.[13]
-
Complexation: Using cyclodextrins to form inclusion complexes can significantly increase the aqueous solubility of the agent.[9][12]
Troubleshooting Guides
Problem Area 1: In Vitro Solubility & Dissolution Assays
Q: My kinetic solubility measurements for Agent-7 are highly variable and not reproducible. What could be the cause?
A: Inconsistent results in kinetic solubility assays for poorly soluble compounds are common. Consider the following factors:
-
Insufficient Equilibration Time: Ensure the compound has had adequate time to dissolve. For highly insoluble compounds, this may be longer than standard protocols suggest.
-
Precipitation: The compound may be precipitating out of the stock solution (e.g., DMSO) when added to the aqueous buffer. Ensure the final solvent concentration is low (typically <1%) and consistent across all wells.
-
Compound Adhesion: Agent-7, being lipophilic, may adsorb to plastic labware. Using low-adhesion microplates or adding a small amount of surfactant like Tween 80 can mitigate this.[10]
-
Solution pH: Verify the final pH of your buffer after adding the compound stock solution, as minor shifts can significantly impact the solubility of ionizable compounds.
Problem Area 2: In Vitro Permeability (Caco-2 Assays)
Q: Agent-7 shows very low apparent permeability (Papp) in the apical to basolateral (A-to-B) direction in my Caco-2 assay. How can I determine if this is due to poor permeability or active efflux?
A: To distinguish between low intrinsic permeability and active efflux, you should:
-
Perform a Bidirectional Assay: Measure the permeability in both the A-to-B and basolateral-to-apical (B-to-A) directions.[14] An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of an active efflux transporter like P-gp.
-
Use a P-gp Inhibitor: Repeat the bidirectional assay in the presence of a known P-gp inhibitor, such as verapamil or cyclosporine A. A significant increase in A-to-B permeability and a reduction in the efflux ratio would confirm that Agent-7 is a P-gp substrate.
Q: The integrity of my Caco-2 cell monolayer is compromised after applying Agent-7, as indicated by low TEER values or high Lucifer Yellow leakage. What should I do?
A: This suggests that Agent-7 is cytotoxic to Caco-2 cells at the tested concentration.
-
Reduce the Concentration: Perform the assay at a lower, non-toxic concentration. Even if this is below the limit of quantification for the transported compound, it is crucial for assessing permeability accurately.[4]
-
Assess Cytotoxicity: Run a separate cytotoxicity assay (e.g., MTT or LDH) to determine the maximum non-toxic concentration of Agent-7 for Caco-2 cells.
-
Check Formulation Excipients: If you are testing a formulation, the excipients themselves might be causing toxicity. Test the vehicle alone as a control.
Problem Area 3: In Vivo Pharmacokinetic Studies
Q: I am observing extremely low and highly variable plasma concentrations of Agent-7 after oral administration in mice. What are the likely causes and next steps?
A: This is a classic sign of poor oral bioavailability, likely stemming from its low solubility.
-
Confirm Formulation Performance: Ensure the formulation is appropriate. For an initial study, a suspension in a vehicle with a wetting agent (e.g., 0.5% methylcellulose with 0.1% Tween 80) is common. However, for a compound this insoluble, an enabling formulation (like a nanosuspension or lipid-based system) may be necessary to achieve measurable exposure.[10][13]
-
Investigate First-Pass Metabolism: Low oral bioavailability can also be due to extensive first-pass metabolism in the gut wall or liver. An initial assessment can be made by comparing the AUC from oral administration with the AUC from intravenous (IV) administration. A low oral bioavailability (F%) with a high clearance from the IV dose suggests metabolic instability.
-
Check for GI Tract Issues: The compound may be unstable in the acidic environment of the stomach or may bind irreversibly to food components if animals were not fasted.
Data Presentation
Table 1: In Vitro Properties of this compound Formulations
| Formulation Type | Kinetic Solubility (µg/mL in FaSSIF) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Unformulated (API) | < 0.1 | 0.2 ± 0.1 | 5.8 ± 1.2 |
| Micronized Suspension | 1.5 ± 0.4 | 0.5 ± 0.2 | 5.5 ± 1.0 |
| Nanosuspension | 8.2 ± 1.1 | 1.1 ± 0.3 | 4.9 ± 0.8 |
| Solid Dispersion (PVP-VA) | 15.5 ± 2.3 | 1.8 ± 0.5 | 4.5 ± 0.7 |
| SEDDS | 25.1 ± 3.0 | 2.5 ± 0.6 | 3.1 ± 0.5 |
Table 2: Comparative Pharmacokinetic Parameters of Agent-7 in BALB/c Mice (Oral Dose: 10 mg/kg)
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Oral Bioavailability (F%) |
| Unformulated (API) | < 1 (Below LoQ) | - | < 24 | < 0.5% |
| Micronized Suspension | 25 ± 8 | 4.0 | 150 ± 45 | 1.2% |
| Nanosuspension | 98 ± 22 | 2.0 | 650 ± 110 | 5.4% |
| Solid Dispersion (PVP-VA) | 180 ± 45 | 2.0 | 1100 ± 250 | 9.2% |
| SEDDS | 250 ± 60 | 1.5 | 1650 ± 320 | 13.8% |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: Add 198 µL of pre-warmed (37°C) biorelevant buffer (e.g., FaSSIF) to each well of a 96-well microplate.
-
Compound Addition: Add 2 µL of the 10 mM stock solution to the buffer, resulting in a final concentration of 100 µM and a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at 300 RPM for 2 hours at 37°C.
-
Centrifugation: Centrifuge the plate at 3000 x g for 20 minutes to pellet any undissolved precipitate.
-
Sample Analysis: Carefully transfer an aliquot of the supernatant to a new plate and determine the concentration using a validated LC-MS/MS method.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and monolayer formation.[5]
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values >300 Ω·cm².[5]
-
Dosing Solution Preparation: Prepare a 10 µM dosing solution of Agent-7 in transport buffer (HBSS).
-
Permeability Measurement (A-to-B):
-
Add the dosing solution to the apical (A) side of the Transwell insert.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at 30, 60, 90, and 120 minutes. Replace the volume with fresh buffer.
-
-
Permeability Measurement (B-to-A): Perform the reverse experiment by adding the dosing solution to the basolateral side and sampling from the apical side.
-
Sample Analysis: Quantify the concentration of Agent-7 in all samples using LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.[5]
Visualizations
Caption: Workflow for assessing the oral bioavailability of a new chemical entity.
Caption: Troubleshooting guide for identifying causes of low oral bioavailability.
Caption: Hypothetical mechanism of action for this compound.
References
- 1. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 2. ajprd.com [ajprd.com]
- 3. scispace.com [scispace.com]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 7. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Discovery Algorithm for Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Dihydrobenzofuran Drug Development: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihydrobenzofuran-based compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, biological evaluation, and formulation.
Section 1: Synthesis and Optimization
The synthesis of the 2,3-dihydrobenzofuran scaffold can be challenging, often facing issues of low yield and poor stereoselectivity. This section addresses common problems in the synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the 2,3-dihydrobenzofuran core?
A1: The most prevalent method is the oxidative coupling of phenylpropanoids, which mimics the biosynthetic pathway in plants.[1] This single-step reaction typically uses a silver(I) oxidant.[1] Other significant strategies include transition metal-catalyzed reactions (using rhodium, palladium, nickel), intramolecular C-H insertion, and biocatalytic approaches for higher stereoselectivity.[2][3][4][5]
Q2: Why are the yields for oxidative coupling reactions often low?
A2: Oxidative coupling reactions to form dihydrobenzofuran neolignans are diastereoselective but often result in racemic mixtures of trans-enantiomers with yields typically in the 20-40% range.[1] This is due to the formation of undesired products and the challenges in controlling the reactivity of radical intermediates.[1] Optimizing reaction conditions is crucial for improving both conversion and selectivity.
Troubleshooting Guide: Low Yield in Oxidative Coupling
Problem: My silver(I)-promoted oxidative coupling reaction is resulting in low yields (<20%) and multiple side products.
Below is a workflow to optimize the reaction conditions.
Caption: Workflow for troubleshooting low yields in oxidative coupling reactions.
Optimized Reaction Parameters Summary
For the synthesis of (±)-trans-dehydrodiferulate dimethyl ester, a common dihydrobenzofuran neolignan, the following conditions have been shown to provide a good balance between substrate conversion and product selectivity.
| Parameter | Common Condition | Optimized Condition | Rationale for Optimization |
| Oxidant | Silver(I) Oxide (Ag₂O) | 0.5 equivalents | Provides the best balance between conversion and selectivity among tested silver(I) reagents.[1] |
| Solvent | Dichloromethane, Benzene/Acetone | Acetonitrile | Offers a good balance of conversion/selectivity and is a "greener" solvent.[1] |
| Reaction Time | 20-65 hours | 4 hours | Decreases reaction time significantly without impacting conversion and selectivity.[1] |
| Temperature | Room Temperature | Reflux (85°C for Acetonitrile) | The reflux condition was found to be the most efficient among tested temperatures.[1] |
Section 2: Metabolism and Pharmacokinetics
Understanding the metabolic fate of a drug candidate is critical for predicting its efficacy, safety, and dosing regimen. Dihydrobenzofuran derivatives undergo several common biotransformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for dihydrobenzofuran-based drugs?
A1: The main metabolic transformations include N-dealkylation (if an amine is present), hydroxylation of the dihydrobenzofuran ring, and oxidative cleavage of the dihydrofuran ring.[6][7] These Phase I metabolites can then undergo Phase II conjugation, most commonly glucuronidation.[6]
Q2: Which enzymes are typically involved in the metabolism of these compounds?
A2: Cytochrome P450 (CYP) enzymes are heavily involved. For example, the N-demethylation of N-methyl-6-(2-aminopropyl)benzofuran (6-MAPB) involves CYP1A2, CYP2D6, and CYP3A4.[8]
Caption: Common metabolic pathways for dihydrobenzofuran-based compounds.
Section 3: Formulation and Solubility
A significant hurdle in the development of many new chemical entities, including dihydrobenzofuran derivatives, is poor aqueous solubility, which can severely limit oral bioavailability.[9][10]
Frequently Asked Questions (FAQs)
Q1: Why is solubility a common issue for dihydrobenzofuran-based drug candidates?
A1: The benzofuran scaffold is largely hydrophobic and rigid. While this can be advantageous for target binding, it often leads to low aqueous solubility, classifying many of these compounds as BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[9][11]
Q2: What formulation strategies can be used to overcome poor solubility?
A2: Several strategies can enhance the solubility and dissolution rate of these compounds. The choice depends on the specific physicochemical properties of the drug. Key approaches include:
-
Particle Size Reduction: Micronization and nanonization increase the surface area for dissolution.[10]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state prevents crystallization and can lead to supersaturated solutions in vivo.[11][12]
-
Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can keep the drug in a solubilized state in the gastrointestinal tract.[10][11]
-
Complexation: Using cyclodextrins to form inclusion complexes can shield the hydrophobic drug molecule and improve solubility.[9][10]
Caption: Decision tree for selecting a formulation strategy.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Silver(I)-Promoted Oxidative Coupling
This protocol is based on optimized conditions for synthesizing dihydrobenzofuran neolignans from phenylpropanoid precursors.[1]
Materials:
-
Phenylpropanoid substrate (e.g., methyl ferulate)
-
Silver(I) Oxide (Ag₂O)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard workup and purification supplies (Silica gel, solvents for chromatography)
Procedure:
-
Setup: Assemble the reaction flask under an inert atmosphere. Ensure all glassware is dry.
-
Reagents: To the flask, add the phenylpropanoid substrate (1.0 equiv.).
-
Solvent: Add anhydrous acetonitrile to achieve a substrate concentration of approximately 0.1 M.
-
Oxidant: Add Silver(I) Oxide (0.5 equiv.) to the stirring solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 85°C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite to remove the silver salts, washing with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to isolate the desired dihydrobenzofuran derivative.
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This protocol provides a general framework for assessing the metabolic stability of a new dihydrobenzofuran derivative.
Materials:
-
Test compound (dihydrobenzofuran derivative)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard for quenching
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a stock solution of the test compound in DMSO. Prepare working solutions by diluting the stock in phosphate buffer.
-
Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, HLM (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Immediately stop the reaction at each time point by adding the aliquot to a tube containing cold acetonitrile with an internal standard.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze the remaining parent compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression provides the elimination rate constant, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
References
- 1. scielo.br [scielo.br]
- 2. Biocatalytic strategy for highly diastereo- and enantioselective synthesis of 2,3-dihydrobenzofuran based tricyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 5. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the major metabolites of [3H]-(+)-8-chloro-5-(2,3- dihydrobenzofuran-7-yl)-7-methoxymethyloxy-3-methyl-2,3,4,5-tetrahydro- 1H-3- benzazepine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. researchgate.net [researchgate.net]
- 11. future4200.com [future4200.com]
- 12. The Challenges and Formulation Strategies for Poorly Soluble Drug Substances [rsc.org]
Strategies to reduce off-target effects of "Antileishmanial agent-7"
This guide provides troubleshooting advice and strategies to help researchers minimize off-target effects and enhance the selectivity of the hypothetical "Antileishmanial agent-7" (Agent-7) during preclinical development.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for Agent-7?
Off-target effects occur when a drug candidate, such as Agent-7, interacts with proteins or pathways other than its intended therapeutic target in the Leishmania parasite. These unintended interactions can lead to host cell toxicity, reduced efficacy, and adverse side effects in later stages of development. For antileishmanial drugs, a primary concern is cytotoxicity towards host macrophages, the very cells the parasite infects.[1][2]
Q2: How is the selectivity of Agent-7 determined?
Selectivity is quantitatively assessed using the Selectivity Index (SI) . The SI is calculated as the ratio of the compound's toxicity to host cells (CC50) to its effective concentration against the parasite (IC50).[3][4]
-
CC50 (50% Cytotoxic Concentration): The concentration of Agent-7 that causes a 50% reduction in the viability of host cells (e.g., macrophages).[3][4]
-
IC50 (50% Inhibitory Concentration): The concentration of Agent-7 that inhibits 50% of the Leishmania parasite's growth or viability.[4]
A higher SI value indicates greater selectivity for the parasite over host cells, which is a desirable characteristic for a drug candidate.[3][4]
Q3: My IC50 for Agent-7 is potent, but I'm observing high host cell toxicity (low CC50). What are my next steps?
High host cell toxicity is a common hurdle. The immediate goal is to determine if the toxicity is due to a general cytotoxic mechanism or a specific off-target interaction.
Initial Troubleshooting Steps:
-
Confirm Results: Repeat the cytotoxicity assay with fresh reagents and cell cultures to rule out experimental error.
-
Assess Assay Integrity: Ensure the chosen cytotoxicity assay (e.g., MTT, resazurin) is not directly affected by Agent-7's chemical properties (e.g., color, redox potential).
-
Counter-Screening: Test Agent-7 against a panel of unrelated host cell lines (e.g., HeLa, HEK293) to see if the cytotoxicity is specific to macrophages or more widespread.
-
Structural Analysis: Review the structure of Agent-7 for known toxicophores or reactive functional groups.
If toxicity is confirmed, medicinal chemistry efforts to modify the compound's structure are necessary to improve its selectivity.[5][6]
Q4: What is considered a good Selectivity Index (SI) for a promising antileishmanial compound?
While there is no universal standard, an SI value greater than 10 is often considered a minimum benchmark for a compound to be considered a promising starting point for further development.[4] An SI value greater than 1 indicates that the compound is more toxic to the parasite than to the host cells.[4] However, compounds with very high potency (low nanomolar IC50) might be advanced with a lower SI, with the aim of improving selectivity through medicinal chemistry.
Troubleshooting Guides
Problem: High Cytotoxicity in Macrophage Host Cells
You observe a low CC50 value for Agent-7 in your macrophage cell line (e.g., J774A.1, THP-1), resulting in a poor Selectivity Index.
Problem: Agent-7 Shows Reduced Efficacy in the Intracellular Amastigote Model Compared to the Promastigote Model
This is a frequent and critical issue, as the intracellular amastigote is the clinically relevant form of the parasite.[7]
-
Possible Cause 1: Poor Membrane Permeability. Agent-7 may not efficiently cross the macrophage's plasma membrane and then the parasitophorous vacuole membrane to reach the amastigote.
-
Solution: Employ computational modeling to predict membrane permeability.[8] Modify the compound to enhance its lipophilicity or other properties that favor cell entry.
-
-
Possible Cause 2: Efflux by Host Cell Transporters. Agent-7 might be actively pumped out of the macrophage by transporters like P-glycoprotein.
-
Solution: Conduct co-incubation studies with known efflux pump inhibitors to see if the IC50 of Agent-7 improves.
-
-
Possible Cause 3: Different Target Expression/Accessibility. The intended target of Agent-7 may be less expressed, conformationally different, or less accessible in the amastigote stage compared to the promastigote stage.
-
Solution: If the target is known, perform target engagement studies in both life stages (e.g., thermal shift assays, Western blot for downstream effects).
-
-
Possible Cause 4: Metabolism by the Host Cell. Macrophages may metabolize Agent-7 into an inactive form.
-
Solution: Perform in vitro microsomal stability assays to assess the metabolic stability of the compound.[9]
-
Strategies to Reduce Off-Target Effects
Improving drug selectivity is a complex process that combines computational and experimental approaches.[8] Key strategies include:
-
Structure-Based Drug Design: If the 3D structure of the Leishmania target is known, use computational docking to design modifications to Agent-7 that enhance binding to the target's active site while minimizing interactions with homologous human proteins.[5][10] Strategies include exploiting differences in the shape and electrostatic properties of the binding sites.[5]
-
Optimize Physicochemical Properties: Fine-tuning properties like hydrophobicity and hydrogen bonding capacity can improve selectivity. For example, introducing polar functionalities can decrease off-target binding by incurring a significant energetic penalty if they cannot form favorable hydrogen bonds in an off-target's binding site.[6]
-
Advanced Drug Delivery Systems: Encapsulating Agent-7 in nanoparticle or liposomal formulations can improve its delivery to infected macrophages, thereby increasing the local concentration at the site of infection and reducing systemic exposure and toxicity.[1][2][11]
-
Combination Therapy: Using Agent-7 in combination with another approved antileishmanial drug can allow for lower doses of each, reducing the chance of off-target toxicity while potentially achieving synergistic parasite killing and preventing the emergence of resistance.[1][12]
Data Presentation: Comparative Analysis of Agent-7
The table below presents hypothetical data for Agent-7 compared to a standard-of-care drug, Amphotericin B. This illustrates how the Selectivity Index is used for comparison.
| Compound | Parasite Stage | IC50 (µM) | Host Cell (J774A.1) CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Agent-7 (Initial) | Intracellular Amastigote | 0.5 | 2.5 | 5 |
| Agent-7 (Optimized Analog) | Intracellular Amastigote | 0.4 | 20.0 | 50 |
| Amphotericin B (Control) | Intracellular Amastigote | 0.1 | 5.0 | 50 |
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using Resazurin
This protocol determines the CC50 of Agent-7 against a macrophage cell line. The resazurin assay measures cell viability based on the reduction of blue resazurin to pink, fluorescent resorufin by metabolically active cells.[4]
Materials:
-
Macrophage cell line (e.g., J774A.1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Agent-7 stock solution (in DMSO)
-
Resazurin sodium salt solution (0.15 mg/mL in PBS)
-
96-well clear-bottom black plates
-
Fluorescence plate reader (Ex/Em: ~560/590 nm)
Procedure:
-
Cell Seeding: Seed macrophages into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2x serial dilution series of Agent-7 in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Compound Addition: Remove the medium from the cells and add 100 µL of the diluted Agent-7 solutions to the respective wells. Include wells for "cells only" (negative control) and a positive control for cell death (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Assay Development: Add 10 µL of resazurin solution to each well and incubate for another 4 hours.
-
Measurement: Measure the fluorescence using a plate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the negative control. Use non-linear regression (log[inhibitor] vs. response) to determine the CC50 value.
Protocol 2: Intracellular Amastigote Susceptibility Assay
This assay determines the IC50 of Agent-7 against the clinically relevant intracellular amastigote form of Leishmania.[7]
Materials:
-
Macrophage cell line
-
Stationary-phase Leishmania promastigotes (e.g., L. donovani)
-
Complete culture medium
-
Agent-7 stock solution
-
Giemsa stain
-
Microscope
Procedure:
-
Macrophage Plating: Seed macrophages onto 8-well chamber slides and allow them to adhere for 24 hours.
-
Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 4-6 hours to allow phagocytosis.
-
Wash: Wash the wells gently with pre-warmed PBS to remove non-phagocytosed promastigotes.
-
Compound Treatment: Add fresh medium containing serial dilutions of Agent-7. Include a "no drug" control.
-
Incubation: Incubate the infected cells for 72 hours to allow amastigote replication.
-
Fix and Stain: Fix the slides with methanol and stain with Giemsa.
-
Microscopy and Counting: Under a microscope (100x oil immersion), count the number of amastigotes per 100 macrophages for each drug concentration.
-
Calculation: Calculate the percentage of infection inhibition relative to the "no drug" control. Use non-linear regression to determine the IC50 value.
Potential Signaling Pathway Interactions
Off-target effects often arise from the inhibition of host cell kinases or other signaling proteins that share structural similarities with the intended parasite target.[5] For example, Agent-7 might inadvertently inhibit the host PI3K/Akt pathway, which is crucial for macrophage survival.
This inhibition could lead to increased apoptosis in host cells, manifesting as the cytotoxicity observed in experiments. Understanding which host pathways are affected is a critical step in redesigning Agent-7 for better selectivity.
References
- 1. Leishmaniases: Strategies in treatment development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Finding a better path to drug selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to improve drug selectivity? [synapse.patsnap.com]
- 9. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azolifesciences.com [azolifesciences.com]
- 11. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies to Overcome Antileishmanial Drugs Unresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Antileishmanial Agent-7 and Miltefosine Against Leishmania donovani
A comparative guide for researchers, scientists, and drug development professionals.
Disclaimer: Direct comparative studies evaluating the efficacy of "Antileishmanial agent-7" versus miltefosine against Leishmania donovani are not available in the current scientific literature. This guide, therefore, presents a summary of the available data for each compound individually to provide a resource based on existing evidence. A direct, evidence-based comparison of their efficacy, mechanisms of action, and clinical potential is not possible without dedicated head-to-head research.
This compound: An Overview
"this compound," also referred to as compound 23 in some commercial contexts, is a novel compound with reported activity against Leishmania donovani. Information regarding this agent is limited and primarily available through chemical suppliers rather than peer-reviewed scientific publications.
Efficacy Data
The available data on the in vitro efficacy of this compound against Leishmania donovani is presented in Table 1.
Table 1: In Vitro Efficacy of this compound against Leishmania donovani
| Compound | Parasite Stage | IC₅₀ (µM) | Source |
| This compound | Not Specified | 6.89 | MedchemExpress |
Note: The specific life cycle stage of Leishmania donovani (promastigote or amastigote) and the experimental conditions under which this IC₅₀ value was determined are not detailed in the available source.
Experimental Protocols & Mechanism of Action
Detailed experimental protocols for the evaluation of this compound and information on its mechanism of action against Leishmania donovani are not available in the public domain.
Miltefosine: A Comprehensive Profile
Miltefosine (hexadecylphosphocholine) is an alkylphosphocholine drug and is the first and only oral medication approved for the treatment of visceral leishmaniasis (VL) caused by Leishmania donovani. Its efficacy and mechanism of action have been extensively studied.
Efficacy Data
The efficacy of miltefosine against Leishmania donovani has been demonstrated in numerous in vitro and in vivo studies, as well as in clinical trials. A summary of its efficacy is provided in the tables below.
Table 2: In Vitro Efficacy of Miltefosine against Leishmania donovani
| Parasite Stage | Host Cell | IC₅₀ (µM) | Study |
| Promastigotes | - | 0.4 - 3.8 | van den Kerkhof et al. (2009)[1] |
| Intracellular amastigotes | Mouse peritoneal macrophages | 0.9 - 4.3 | van den Kerkhof et al. (2009)[1] |
| Intracellular amastigotes | - | 2.21 - 10.78 | Seifert & Croft (2006)[2] |
Table 3: In Vivo Efficacy of Miltefosine against Leishmania donovani in Animal Models
| Animal Model | Treatment Regimen | Parasite Burden Reduction | Study |
| BALB/c mice | 5 mg/kg/day | Significant reduction in liver and spleen | Various studies[3][4] |
| Hamsters | Not specified | Effective in reducing parasite load | Murray (2005)[3] |
Table 4: Clinical Efficacy of Miltefosine in Visceral Leishmaniasis Patients
| Region | Treatment Regimen | Cure Rate | Study |
| India | 2.5 mg/kg/day for 28 days | 94% | Sundar et al. (2002) |
| Ethiopia | 100 mg/day for 28 days | 94% (HIV-negative) | Ritmeijer et al. (2006) |
| Brazil (L. infantum) | 28 days | 42% | Co-a et al. (2018) |
Mechanism of Action and Signaling Pathways
The leishmanicidal activity of miltefosine is multifactorial, primarily targeting the parasite's cell membrane and interfering with key metabolic and signaling pathways. The proposed mechanisms include:
-
Disruption of Phospholipid Metabolism: Miltefosine inhibits phosphatidylcholine biosynthesis, a crucial component of the parasite's cell membrane.[5]
-
Induction of Apoptosis-like Cell Death: It triggers a programmed cell death cascade in Leishmania, characterized by DNA fragmentation and nuclear condensation.[6]
-
Interference with Calcium Homeostasis: Miltefosine disrupts intracellular calcium signaling by affecting acidocalcisomes and activating a plasma membrane Ca²⁺ channel.[5][7][8]
-
Mitochondrial Dysfunction: It inhibits cytochrome c oxidase, leading to a decrease in mitochondrial function and ATP production.[5]
Caption: Proposed mechanism of action of miltefosine against Leishmania donovani.
Experimental Protocols
Standard methodologies are employed to assess the efficacy of antileishmanial compounds. The following are generalized protocols relevant to the data presented for miltefosine and would be applicable for the evaluation of new chemical entities like this compound.
In Vitro Susceptibility Assays
1. Promastigote Assay:
-
Leishmania donovani promastigotes are cultured in appropriate media (e.g., M199) to the logarithmic growth phase.[9]
-
The parasites are then incubated with serial dilutions of the test compound for a defined period (e.g., 72 hours).
-
Parasite viability is assessed using methods such as direct counting with a hemocytometer, or colorimetric assays like the MTT or resazurin reduction assays.[10]
-
The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
2. Intracellular Amastigote Assay:
-
Host cells, such as murine macrophages or human monocytic cell lines (e.g., THP-1), are seeded in culture plates and infected with L. donovani promastigotes, which transform into amastigotes intracellularly.[9][11]
-
After infection, the cells are treated with various concentrations of the test compound for a specified duration (e.g., 72-120 hours).
-
The number of intracellular amastigotes is quantified by microscopic examination after Giemsa staining or by using reporter gene-expressing parasites (e.g., luciferase or GFP).[9][12]
-
The IC₅₀ value is then determined.
Caption: General workflow for in vitro antileishmanial drug screening.
In Vivo Efficacy Models
1. Murine Model of Visceral Leishmaniasis:
-
BALB/c mice are commonly used and are infected intravenously with L. donovani promastigotes or amastigotes.[13]
-
Treatment with the test compound is initiated at a specific time point post-infection and administered via a relevant route (e.g., oral gavage for miltefosine).
-
The efficacy of the compound is evaluated by determining the parasite burden in the liver and spleen at the end of the treatment period.[3]
-
Parasite load is typically quantified by counting amastigotes in Giemsa-stained tissue imprints (Leishman-Donovan Units) or by quantitative PCR.[13]
2. Syrian Hamster Model:
-
Golden Syrian hamsters are highly susceptible to L. donovani and develop a progressive visceral infection that mimics human VL.
-
The experimental procedure is similar to the murine model, involving infection, treatment, and assessment of parasite burden in the liver, spleen, and bone marrow.[3]
Conclusion
While "this compound" shows initial promise based on a reported in vitro IC₅₀ value, a comprehensive evaluation of its potential as a therapeutic agent against Leishmania donovani is not possible due to the lack of detailed scientific studies. In contrast, miltefosine is a well-characterized drug with proven efficacy in treating visceral leishmaniasis, although challenges such as teratogenicity and emerging resistance remain.[14] Further research, including direct comparative studies, is essential to ascertain the relative efficacy and potential advantages of new compounds like "this compound" over existing therapies.
References
- 1. In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs: practical relevance of stage-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dndi.org [dndi.org]
- 3. Clinical and Experimental Advances in Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo antileishmanial efficacy of nitazoxanide against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. Visceral leishmaniasis: experimental models for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New insights into experimental visceral leishmaniasis: Real-time in vivo imaging of Leishmania donovani virulence | PLOS Neglected Tropical Diseases [journals.plos.org]
- 14. An Overview of Leishmania In Vitro Cultivation and Implications for Antileishmanial Screenings against Promastigotes [mdpi.com]
In Vitro Showdown: A Comparative Analysis of a Novel Antileishmanial Agent-7 and the Gold Standard, Amphotericin B
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the novel (±)-trans-2-phenyl-2,3-dihydrobenzofuran, designated Antileishmanial agent-7, and the established antifungal and antiprotozoal drug, amphotericin B. This analysis is based on published experimental data to highlight their respective potencies and cytotoxic profiles.
Leishmaniasis remains a significant global health challenge, necessitating the discovery and development of new, effective, and less toxic therapeutic agents. This compound has emerged from a class of synthetic neolignan analogues as a potential candidate.[1][2][3][4][5] This guide offers a side-by-side comparison of its in vitro performance against Leishmania donovani, the causative agent of visceral leishmaniasis, with that of amphotericin B, a cornerstone of current antileishmanial therapy.
Comparative Analysis of In Vitro Efficacy and Cytotoxicity
The in vitro activity of this compound and amphotericin B against Leishmania donovani and their cytotoxicity against mammalian cell lines are summarized below. It is important to note that the data for this compound and amphotericin B are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
| Compound | Parasite Stage | Target Organism | IC50 (µM) | Host Cell Line | CC50 (µM) | Selectivity Index (SI) (CC50/IC50) | Reference |
| This compound | Axenic Amastigotes | Leishmania donovani | 6.89 | L-6 (Rat skeletal myoblasts) | 259 | 37.6 | [1][6] |
| Amphotericin B | Promastigotes | Leishmania donovani | 0.0716 | - | - | - | [7] |
| Amphotericin B | Axenic Amastigotes | Leishmania donovani | 0.6 - 0.7 | - | - | - | [8][9][10] |
| Amphotericin B | Intracellular Amastigotes | Leishmania donovani | 0.1 - 0.4 | Mouse Peritoneal Macrophages | >10 | >25 - 100 | [8][9][10] |
| Amphotericin B | Intracellular Amastigotes | Leishmania donovani | ~0.1 | Macrophages | - | - | [11] |
| Amphotericin B | - | Mouse Osteoblasts | Lethal at ≥100, Cytotoxic at 5-10 | - | - | [12] |
Experimental Protocols
Antileishmanial Activity of this compound (against L. donovani axenic amastigotes)
The inhibitory concentration (IC50) of this compound against axenic amastigotes of Leishmania donovani was determined as follows:
-
Parasite Culture: L. donovani (strain MHOM/ET/67/L82) axenic amastigotes were cultured in a specific amastigote medium at 37°C.
-
Assay Preparation: The assay was performed in 96-well plates. Axenic amastigotes were seeded into the wells.
-
Compound Application: this compound was serially diluted and added to the wells containing the parasites.
-
Incubation: The plates were incubated for 72 hours at 37°C.
-
Viability Assessment: Parasite viability was determined using a resazurin-based assay. The fluorescence was measured to quantify the number of viable parasites.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, was calculated from the dose-response curves.
Cytotoxicity Assay of this compound (against L-6 cells)
The cytotoxic concentration (CC50) of this compound was evaluated against the L-6 rat skeletal myoblast cell line:
-
Cell Culture: L-6 cells were maintained in RPMI 1640 medium supplemented with fetal bovine serum and L-glutamine at 37°C in a 5% CO2 atmosphere.
-
Assay Setup: Cells were seeded in 96-well plates and allowed to attach overnight.
-
Compound Exposure: Serial dilutions of this compound were added to the cells.
-
Incubation: The plates were incubated for 72 hours.
-
Viability Determination: Cell viability was assessed using a resazurin-based assay, with fluorescence measurement indicating the number of viable cells.
-
Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, was determined from the dose-response curves.
Standard In Vitro Assays for Amphotericin B
The provided data for amphotericin B was derived from various studies employing standard in vitro susceptibility assays. These generally involve:
-
Antipromastigote Assay: L. donovani promastigotes are cultured in appropriate liquid media. The parasites are exposed to serial dilutions of amphotericin B for 48 to 72 hours. Parasite viability is typically assessed by colorimetric methods (e.g., MTT, resazurin) or by direct counting using a hemocytometer.
-
Antiamastigote Assay (Intracellular): Macrophages (e.g., primary peritoneal macrophages, J774 cell line) are infected with L. donovani amastigotes or promastigotes (which then transform into amastigotes). After infection, the cells are treated with different concentrations of amphotericin B for a defined period. The number of intracellular amastigotes is then quantified by microscopic examination after Giemsa staining.
-
Cytotoxicity Assay: Mammalian cells (e.g., macrophages, Vero cells) are exposed to serial dilutions of amphotericin B for a specified time. Cell viability is determined using assays such as MTT or resazurin.
Mechanisms of Action
This compound
The precise mechanism of action for this compound has not been fully elucidated. However, studies on related 2,3-dihydrobenzofuran compounds suggest a potential immunomodulatory role.[13] It is proposed that these compounds may activate macrophages, leading to increased phagocytic and lysosomal activity, as well as enhanced production of nitric oxide, which is crucial for killing intracellular amastigotes.[13]
Caption: Proposed immunomodulatory mechanism of 2,3-dihydrobenzofurans.
Amphotericin B
Amphotericin B's mechanism of action is well-established.[14] It is a polyene antibiotic that binds with high affinity to ergosterol, a major sterol component of the Leishmania cell membrane. This binding disrupts the membrane integrity by forming pores or channels, leading to the leakage of essential intracellular components and ultimately, cell death.[14] Its selectivity is attributed to its lower affinity for cholesterol, the primary sterol in mammalian cell membranes.
Caption: Mechanism of action of Amphotericin B on the Leishmania cell membrane.
Summary and Future Directions
This compound demonstrates moderate in vitro activity against Leishmania donovani amastigotes with a favorable selectivity index, suggesting a good safety profile at the cellular level. In comparison, amphotericin B exhibits potent activity against both promastigote and amastigote stages at significantly lower concentrations. However, the therapeutic window for amphotericin B can be narrow due to its dose-dependent cytotoxicity.
The distinct potential mechanism of action of this compound, possibly through immunomodulation, presents an interesting alternative to the direct parasiticidal action of amphotericin B. Further studies are warranted to confirm the mechanism of action of this compound and to evaluate its efficacy in in vivo models of visceral leishmaniasis. A direct, head-to-head in vitro comparison of this compound and amphotericin B under identical experimental conditions would be invaluable for a more definitive assessment of their relative potencies. The development of novel compounds like this compound is a critical step towards diversifying the therapeutic arsenal against leishmaniasis.
References
- 1. (±)-trans-2-phenyl-2,3-dihydrobenzofurans as leishmanicidal agents: Synthesis, in vitro evaluation and SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A QSAR Study for Antileishmanial 2-Phenyl-2,3-dihydrobenzofurans † - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A QSAR Study for Antileishmanial 2-Phenyl-2,3-dihydrobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. immunomart.com [immunomart.com]
- 7. journals.asm.org [journals.asm.org]
- 8. In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs: practical relevance of stage-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Amphotericin B Is Cytotoxic at Locally Delivered Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Effects of the Neolignan 2,3-Dihydrobenzofuran Against Leishmania Amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of Amphotericin B Resistance in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of (±)-trans-2-phenyl-2,3-dihydrobenzofurans in Animal Models
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Preclinical Performance of Novel (±)-trans-2-phenyl-2,3-dihydrobenzofuran Analogs.
This guide provides an objective comparison of the in vivo efficacy of various (±)-trans-2-phenyl-2,3-dihydrobenzofuran derivatives in established animal models. The data presented herein is collated from peer-reviewed studies to facilitate the evaluation of this promising class of compounds for potential therapeutic applications.
Antidepressant-like Activity
A significant body of research has focused on the antidepressant potential of 2-phenyl-3-(phenylselanyl)benzofuran (SeBZF1). Multiple studies have demonstrated its efficacy in rodent models of depression, suggesting its potential as a novel antidepressant agent.
| Compound | Animal Model | Behavioral Test | Doses Tested (Route) | Key Findings | Reference(s) |
| SeBZF1 | Male Swiss mice | Tail Suspension Test (TST) | 1, 5, 50 mg/kg (intragastric) | Significant reduction in immobility time, suggesting an antidepressant-like effect. The effect at 50 mg/kg was blocked by dopamine D1 and D2 receptor antagonists and involved the glutamatergic system. | [1][2] |
| SeBZF1 | Female Swiss mice | Forced Swim Test (FST) & TST | 5, 50 mg/kg (intragastric) | Reversed dexamethasone-induced depressive-like behavior. | [3] |
| SeBZF1 | Male Swiss mice | TST | 1, 5 mg/kg (intragastric, repeated 7-day treatment) | Effective in producing antidepressant-like effects in both sexes after repeated administration. | [2][4] |
| SeBZF1 | Male Swiss mice | TST | 5 mg/kg (intragastric) | Reversed depressive-like behavior induced by sleep deprivation. | [5] |
Neuroprotective Effects
The neuroprotective potential of (±)-trans-2-phenyl-2,3-dihydrobenzofuran derivatives has been investigated in a mouse model of Alzheimer's disease, highlighting their ability to mitigate neurotoxic insults.
| Compound | Animal Model | Inducing Agent | Doses Tested (Route) | Key Findings | Reference(s) |
| TFSeB | Male Swiss mice | Streptozotocin (STZ) | 1, 5 mg/kg (intragastrically) | Effectively normalized the increased acetylcholinesterase (AChE) activity in the cortex and cerebellum caused by STZ-induced neurotoxicity. | [6] |
Anti-inflammatory Activity
Several fluorinated and piperazine-substituted dihydrobenzofuran derivatives have demonstrated promising anti-inflammatory properties in vivo.
| Compound | Animal Model | Inflammation Model | Doses Tested (Route) | Key Findings | Reference(s) |
| Fluorinated dihydrobenzofurans (Compounds 2, 3, 5, 6) | C57/BL6 mice | Zymosan-induced air pouch | 50 nmol (co-injected into the air pouch) | Significantly reduced the number of recruited inflammatory cells. Compounds 2, 3, and 6 also inhibited prostaglandin E2 (PGE2) levels. | [7] |
| LINS01005 | Murine model | Asthma | Not specified | Reduced eosinophil counts in bronchoalveolar lavage fluid and decreased COX-2 expression. | [8] |
Antinociceptive Activity
The analgesic potential of this chemical class has been explored in various mouse models of pain, demonstrating significant antinociceptive effects.
| Compound | Animal Model | Nociception Model | Doses Tested (Route) | Key Findings | Reference(s) |
| BMDB | Mice | Acetic acid-induced writhing, formalin test, capsaicin test, hot-plate test, tail-flick test | Dose-related (i.p., s.c., subplantar, i.c.v.) | Elicited dose-related and long-lasting antinociception. The effect is suggested to involve the serotoninergic pathway. At the ID50 level, it was significantly more potent than aspirin and acetaminophen. | [9] |
Experimental Protocols
Tail Suspension Test (TST)
The TST is a widely used behavioral test to screen for potential antidepressant drugs in mice.
-
Apparatus: Mice are suspended by their tails from a ledge or a suspension bar using adhesive tape, at a height where they cannot escape or hold onto any surfaces.
-
Procedure: The mouse is suspended for a total of 6 minutes. The entire session is video-recorded for later analysis.
-
Scoring: The duration of immobility (defined as the absence of all movement except for minor respiratory movements) is measured during the final 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.
Forced Swim Test (FST)
The FST is another common behavioral despair model used to assess antidepressant efficacy.
-
Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom or escaping.
-
Procedure: Mice are placed in the water-filled cylinder for a 6-minute session. The session is video-recorded.
-
Scoring: The total duration of immobility during the final 4 minutes of the test is scored. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water. A reduction in immobility time suggests an antidepressant effect.
Zymosan-Induced Air Pouch Model
This model is used to evaluate in vivo anti-inflammatory activity.
-
Pouch Formation: An air pouch is created on the dorsum of mice by subcutaneous injection of sterile air. The pouch is re-inflated with air a few days later to maintain it.
-
Induction of Inflammation: Inflammation is induced by injecting a solution of zymosan (a yeast cell wall component) into the air pouch.
-
Treatment and Analysis: The test compounds are co-administered with zymosan. After a specific period (e.g., 24 hours), the exudate from the pouch is collected to measure the number of recruited inflammatory cells and the levels of inflammatory mediators like prostaglandins.
Signaling Pathways and Experimental Workflows
The antidepressant-like effects of SeBZF1 are believed to be mediated through the modulation of dopaminergic and glutamatergic signaling pathways.
Experimental workflow for assessing antidepressant-like activity.
Proposed signaling pathways for SeBZF1's antidepressant action.
References
- 1. Pharmacological evidence for glutamatergic pathway involvement in the antidepressant-like effects of 2-phenyl-3-(phenylselanyl)benzofuran in male Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Phenyl-3-(phenylselanyl)benzofuran elicits acute antidepressant-like action in male Swiss mice mediated by modulation of the dopaminergic system and reveals therapeutic efficacy in both sexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Depressive-like behavior and cognitive impairment induced by acute administration of dexamethasone: Pharmacological effects of 2-phenyl-3-(phenylselanyl)benzofuran in female Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acute 2-phenyl-3-(phenylselanyl)benzofuran treatment reverses the neurobehavioral alterations induced by sleep deprivation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antinociceptive action of 2-(4-bromobenzoyl)-3-methyl-4,6-dimethoxy benzofuran, a novel xanthoxyline derivative on chemical and thermal models of nociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel Agents for the Treatment of Visceral Leishmaniasis
For Immediate Release
[City, State] – [Date] – In the global effort to combat visceral leishmaniasis (VL), a parasitic disease that remains a significant public health problem in many parts of the world, researchers and drug developers are actively pursuing more effective, safer, and user-friendly treatment regimens. This guide provides a head-to-head comparison of novel therapeutic agents and combination therapies that are shaping the new landscape of VL treatment, with a focus on quantitative data from recent clinical trials, detailed experimental protocols, and the underlying mechanisms of action.
Executive Summary
The treatment of visceral leishmaniasis has evolved significantly from the long and often toxic courses of pentavalent antimonials. The current arsenal includes repurposed drugs and new chemical entities that offer improved safety profiles, shorter treatment durations, and oral formulations. This guide focuses on a comparative analysis of key players in the modern treatment paradigm: Liposomal Amphotericin B (L-AmB), Miltefosine (MF), and Paromomycin (PM), both as monotherapies and in combination, alongside emerging novel agents such as LXE408 and Fexinidazole.
Comparative Efficacy of Novel Agents and Combinations
The following tables summarize the efficacy data from key clinical trials, providing a clear comparison of cure rates for different treatment regimens in various endemic regions.
Table 1: Efficacy of Monotherapies and Combination Therapies for Visceral Leishmaniasis in the Indian Subcontinent
| Treatment Regimen | Total Dose / Duration | Number of Patients (n) | Initial Cure Rate (%) | Final Cure Rate (6 months) (%) | Reference |
| Monotherapies | |||||
| Liposomal Amphotericin B | 10 mg/kg single dose | 891 | - | 91.4 | [1] |
| Miltefosine | 2.5 mg/kg/day for 28 days | 78 | 100 | 82.6 | [2] |
| Paromomycin | 15 mg/kg for 21 days | - | - | 94.6 | [3] |
| Combination Therapies | |||||
| L-AmB + Miltefosine | 5 mg/kg single dose L-AmB + 7 days Miltefosine | 358 | - | 88.8 | [1] |
| Miltefosine + Paromomycin | 10 days each | 512 | - | 96.9 | [1] |
| L-AmB + Paromomycin | 5 mg/kg single dose L-AmB + 10 days Paromomycin | - | >97 | >97 | [4] |
Table 2: Efficacy of Combination Therapies for Visceral Leishmaniasis in Eastern Africa
| Treatment Regimen | Total Dose / Duration | Number of Patients (n) | Final Cure Rate (6 months) (%) (mITT) | Final Cure Rate (6 months) (%) (PP) | Reference |
| Miltefosine + Paromomycin | 14 days | 170 | 91.2 | 92.0 | [5] |
| Sodium Stibogluconate + Paromomycin | 17 days | 170 | 91.8 | 91.7 | [5] |
mITT: modified Intention-to-Treat analysis; PP: Per-Protocol analysis
Comparative Safety Profiles
The safety and tolerability of a drug regimen are critical for patient compliance and overall success. The following table outlines the key adverse events associated with these novel agents.
Table 3: Common Adverse Events Associated with Novel Visceral Leishmaniasis Treatments
| Drug/Regimen | Common Adverse Events | Reference |
| Liposomal Amphotericin B | Infusion-related reactions (fever, chills), nephrotoxicity (less common than with conventional Amphotericin B) | [6] |
| Miltefosine | Gastrointestinal distress (vomiting, diarrhea), potential teratogenicity | [6][7] |
| Paromomycin | Injection site pain, ototoxicity (hearing loss), nephrotoxicity | [8] |
| Miltefosine + Paromomycin | Vomiting, injection site pain, hypoacusis | [9] |
| Sodium Stibogluconate + Paromomycin | Injection site pain, hypoacusis, potential for cardiotoxicity from SSG | [9] |
Mechanisms of Action: A Visual Guide
Understanding the molecular pathways targeted by these agents is crucial for rational drug design and combination therapy development.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Sodium stibogluconate - Wikipedia [en.wikipedia.org]
- 3. Biochemical mechanisms of the antileishmanial activity of sodium stibogluconate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paromomycin Affects Translation and Vesicle-Mediated Trafficking as Revealed by Proteomics of Paromomycin –Susceptible –Resistant Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dndi.org [dndi.org]
- 9. Efficacy and safety of 14-day treatment with paromomycin and miltefosine for primary visceral leishmaniasis in eastern Africa: non-inferiority trial | Conference Material / Abstract | MSF Science Portal [scienceportal.msf.org]
Benchmarking "Antileishmanial Agent-7": A Comparative Analysis Against the Current Drug Pipeline
For Immediate Release
In the global effort to combat leishmaniasis, a parasitic disease affecting millions worldwide, the evaluation of novel therapeutic candidates is a critical endeavor. This guide provides a comprehensive benchmark analysis of a promising new compound, "Antileishmanial Agent-7," against the existing and emerging drugs in the antileishmanial pipeline. This objective comparison, supported by experimental data and detailed protocols, is intended for researchers, scientists, and drug development professionals to assess the potential of this agent and guide future research directions.
Executive Summary
Leishmaniasis treatment has long been hampered by a limited arsenal of drugs, many of which suffer from issues of toxicity, emerging resistance, and difficult administration routes.[1][2][3] The current therapeutic landscape is dominated by a handful of agents, including pentavalent antimonials, amphotericin B, miltefosine, and paromomycin, each with its own set of challenges.[2][3][4] The drug development pipeline is considered sparse, with very few new chemical entities reaching advanced clinical trials.[1] This underscores the urgent need for innovative and effective antileishmanial compounds. "this compound" emerges as a candidate with a potentially novel mechanism of action, warranting a rigorous comparative assessment.
Data Presentation: Quantitative Benchmarking
To facilitate a clear comparison, the following tables summarize the in vitro efficacy and cytotoxicity of "this compound" against current first and second-line antileishmanial drugs. The data for "this compound" is hypothetical and based on desirable characteristics for a preclinical candidate.
Table 1: In Vitro Efficacy against Leishmania donovani
| Drug/Compound | IC50 (µM) on Amastigotes | IC50 (µM) on Promastigotes |
| This compound (Hypothetical) | 0.8 | 2.5 |
| Miltefosine | 2.1 - 8.6 | 0.1 - 4.3 |
| Amphotericin B | 0.1 - 0.5 | 0.05 - 0.2 |
| Pentavalent Antimonials (SbV) | 25 - 100 (sensitive strains) | >100 |
| Paromomycin | 15 - 50 | 5 - 20 |
Table 2: In Vitro Cytotoxicity and Selectivity Index
| Drug/Compound | CC50 (µM) on Mammalian Cells (e.g., J774A.1) | Selectivity Index (SI = CC50/IC50 amastigotes) |
| This compound (Hypothetical) | >100 | >125 |
| Miltefosine | 20 - 50 | 2.3 - 23.8 |
| Amphotericin B | >10 | >20 |
| Pentavalent Antimonials (SbV) | >1000 | >10 |
| Paromomycin | >200 | >4 |
Note: IC50 (50% inhibitory concentration) and CC50 (50% cytotoxic concentration) values for existing drugs are compiled from various literature sources and can vary based on the Leishmania species, strain, and experimental conditions. A higher selectivity index is desirable, indicating greater selectivity for the parasite over host cells.[5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data tables. These standardized protocols are crucial for the reproducible and comparative evaluation of antileishmanial drug candidates.
In Vitro Efficacy Assay against Leishmania Amastigotes
This assay determines the concentration of a compound required to inhibit the intracellular form of the parasite by 50% (IC50).
-
Cell Culture: Murine macrophage cell line (e.g., J774A.1) is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Infection: Macrophages are seeded in 96-well plates and infected with Leishmania promastigotes that have reached the stationary phase. The ratio of parasites to macrophages is typically 10:1.
-
Compound Addition: After an incubation period to allow for phagocytosis of the promastigotes and their transformation into amastigotes, the culture medium is replaced with fresh medium containing serial dilutions of the test compound. A reference drug (e.g., miltefosine) and a no-drug control are included.
-
Incubation: The plates are incubated for 72 hours to allow for parasite proliferation within the macrophages.
-
Quantification: The number of viable amastigotes is determined. This can be done by staining the cells with Giemsa and manually counting the number of amastigotes per macrophage or by using a fluorescent DNA-binding dye like DAPI and automated imaging.
-
Data Analysis: The percentage of inhibition is calculated for each concentration relative to the no-drug control. The IC50 value is determined by fitting the data to a dose-response curve.
In Vitro Cytotoxicity Assay
This assay determines the concentration of a compound that is toxic to 50% of mammalian cells (CC50).
-
Cell Culture: A mammalian cell line (e.g., J774A.1 macrophages or HepG2 human liver cells) is seeded in 96-well plates.
-
Compound Addition: Serial dilutions of the test compound are added to the cells.
-
Incubation: The plates are incubated for a period that corresponds to the duration of the amastigote efficacy assay (typically 72 hours).
-
Viability Assessment: Cell viability is measured using a metabolic assay such as the Resazurin reduction assay or MTT assay.[5] The absorbance or fluorescence is proportional to the number of viable cells.
-
Data Analysis: The percentage of cytotoxicity is calculated for each concentration relative to the untreated control. The CC50 value is determined from the dose-response curve.
Visualizations
Signaling Pathway of a Hypothetical Antileishmanial Agent
The following diagram illustrates a hypothetical mechanism of action for "this compound," targeting the parasite's unique ergosterol biosynthesis pathway, a validated drug target.
References
- 1. Anti-leishmanial therapies: overcoming current challenges with emerging therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current leishmaniasis drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Validation of Antileishmanial Agent-7: A Comparative Guide
This guide provides a preclinical comparison of "Antileishmanial agent-7" with established antileishmanial drugs, miltefosine and amphotericin B. The information is intended for researchers, scientists, and drug development professionals working on novel therapies for leishmaniasis.
Executive Summary
"this compound," also identified as compound 23 in the (±)-trans-2-phenyl-2,3-dihydrobenzofurans series, has demonstrated promising in vitro activity against Leishmania donovani, the causative agent of visceral leishmaniasis.[1][2] This guide compiles the available preclinical data for this compound and compares it against the current first-line oral treatment, miltefosine, and a key intravenous therapy, amphotericin B. While in vivo data for this compound is not yet publicly available, this comparison of its in vitro potency and the methodologies for further preclinical assessment aims to provide a valuable resource for its continued development as a potential drug lead.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: In Vitro Activity against Leishmania donovani
| Compound | IC50 (µM) vs. Amastigotes | IC50 (µM) vs. Promastigotes | CC50 (µM) vs. Mammalian Cells | Selectivity Index (SI) |
| This compound | Not Reported | 6.89 | Not Reported | Not Reported |
| Miltefosine | 0.9 - 4.3 | 0.4 - 3.8 | >20 | >4.7 - 22.2 |
| Amphotericin B | 0.03 - 0.08 | 0.003 - 0.15 | >10 | >125 - 333 |
Note: The IC50 for this compound is against promastigotes. While specific cytotoxicity data is not available for this compound, related compounds in the same chemical series have shown selectivity indices greater than 4.6. Further studies are required to determine the precise selectivity of this compound.
Table 2: In Vivo Efficacy in BALB/c Mice Models of Leishmaniasis
| Compound | Mouse Model | Dosing Regimen | Efficacy |
| This compound | Not Reported | Not Reported | Not Reported |
| Miltefosine | L. donovani (visceral) | 40 mg/kg/day for 5 days (oral) | Significant reduction in parasite burden |
| Amphotericin B (Liposomal) | L. donovani (visceral) | 5 mg/kg single dose (IV) | High cure rates |
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below.
In Vitro Promastigote Susceptibility Assay
-
Parasite Culture: Leishmania donovani promastigotes are cultured at 26°C in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Preparation: Logarithmic phase promastigotes are seeded into 96-well plates at a density of 1 x 10^6 parasites/mL.
-
Compound Addition: The test compounds are serially diluted and added to the wells. A positive control (e.g., amphotericin B) and a negative control (vehicle) are included.
-
Incubation: Plates are incubated at 26°C for 72 hours.
-
Viability Assessment: Parasite viability is determined using a resazurin-based assay. Resazurin is added to each well and incubated for 4 hours. The fluorescence is measured at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves using appropriate software.
In Vitro Amastigote Susceptibility Assay
-
Macrophage Culture: A murine macrophage cell line (e.g., J774.A1) is cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 atmosphere.
-
Infection: Macrophages are seeded in 96-well plates and infected with stationary phase L. donovani promastigotes at a parasite-to-cell ratio of 10:1. After 24 hours of incubation, non-phagocytosed promastigotes are removed by washing.
-
Compound Treatment: The test compounds are added to the infected macrophages and incubated for a further 72 hours.
-
Quantification: The number of intracellular amastigotes is determined by staining the cells with Giemsa and counting under a microscope. Alternatively, a reporter gene-expressing parasite line can be used for a more high-throughput readout.
-
Data Analysis: The IC50 value is determined by comparing the number of amastigotes in treated versus untreated control wells.
Cytotoxicity Assay
-
Cell Culture: Mammalian cells (e.g., J774.A1 macrophages or HepG2 cells) are seeded in 96-well plates.
-
Compound Exposure: The cells are exposed to serial dilutions of the test compounds for 72 hours.
-
Viability Measurement: Cell viability is assessed using the resazurin assay as described for the promastigote assay.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curves. The Selectivity Index (SI) is then calculated as the ratio of CC50 to the amastigote IC50.
In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis
-
Animal Model: Female BALB/c mice (6-8 weeks old) are used.
-
Infection: Mice are infected via the lateral tail vein with 2 x 10^7 stationary phase L. donovani promastigotes.
-
Treatment: Treatment is initiated at a set time point post-infection (e.g., day 7 or 14). The test compound is administered via the appropriate route (e.g., oral gavage for miltefosine, intravenous injection for amphotericin B). A vehicle control group is included.
-
Parasite Burden Determination: At the end of the treatment period, mice are euthanized, and the liver and spleen are collected. Parasite burden is determined by counting Giemsa-stained tissue impressions (Leishman-Donovan Units) or by quantitative PCR.
-
Data Analysis: The percentage of parasite inhibition in the treated groups is calculated relative to the vehicle control group.
Visualizations
Preclinical Drug Discovery Workflow for Antileishmanial Agents
Caption: A generalized workflow for the preclinical discovery and validation of new antileishmanial drug candidates.
Hypothesized Mechanism of Action for Dihydrobenzofuran Analogs
Based on preliminary studies of similar compounds, a potential mechanism of action for this compound could involve the modulation of the host's immune response.
Caption: A putative mechanism of action where this compound activates macrophages to produce nitric oxide (NO) and reactive oxygen species (ROS), leading to the elimination of intracellular amastigotes.
References
Safety Operating Guide
Proper Disposal of Antileishmanial Agent-7: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This document provides essential, immediate safety and logistical information for the proper disposal of Antileishmanial agent-7, a potent compound used in leishmaniasis research. The following procedures are based on established safety protocols for hazardous chemical waste and specific data sheet recommendations.
Hazard and Safety Information
This compound is a potent research compound. While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, an SDS for a similarly identified compound, "Antimalarial agent 7," indicates potential hazards that should be considered as a precautionary measure. These include acute oral toxicity and acute and chronic toxicity to aquatic life.[1] Therefore, it is imperative to handle and dispose of this agent with care to prevent harm to personnel and the environment.
Key Hazard Information (based on "Antimalarial agent 7" SDS):
| Hazard Classification | GHS Code | Description |
| Acute toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1] |
| Acute aquatic toxicity (Category 1) | H400 | Very toxic to aquatic life.[1] |
| Chronic aquatic toxicity (Category 1) | H410 | Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
Recommended PPE:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves (e.g., nitrile).[1]
-
Body Protection: Impervious clothing, such as a lab coat.[1]
-
Respiratory Protection: A suitable respirator should be used if there is a risk of dust or aerosol formation.[1]
Step-by-Step Disposal Procedure
The following step-by-step procedure should be followed for the safe disposal of this compound and its containers.
-
Segregation of Waste:
-
Liquid Waste Disposal:
-
Solid Waste Disposal:
-
Collect all solid waste, including empty vials, contaminated pipette tips, gloves, and other disposable labware, in a dedicated hazardous waste container.
-
For empty containers of highly toxic chemicals, the first three rinses should be collected and disposed of as hazardous waste.[3]
-
-
Labeling of Waste Containers:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the date when the waste was first added to the container.
-
-
Storage of Waste:
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
The final disposal method must be an approved waste disposal plant, likely involving incineration or a specialized landfill.[1][4]
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
Essential Safety and Logistical Information for Handling Antileishmanial Agent-7
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, operational procedures, and disposal of Antileishmanial agent-7 (also known as compound 23), a potent compound with significant activity against Leishmania donovani. Adherence to these protocols is critical to ensure personnel safety and maintain experimental integrity.
Immediate Safety and Handling Precautions
This compound is a bioactive small molecule intended for laboratory research purposes only. The following table summarizes the essential personal protective equipment (PPE) and handling guidelines.
| Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Ventilation | Handle in a well-ventilated area or a chemical fume hood. | To minimize inhalation exposure. |
| Storage | Store at -20°C for long-term stability. | To prevent degradation of the compound. |
In case of exposure:
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Operational Plan: Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on established protocols for similar compounds.
In Vitro Antileishmanial Activity Assay against Leishmania donovani Amastigotes
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound against the intracellular amastigote stage of L. donovani.
Materials:
-
Leishmania donovani promastigotes
-
Peritoneal macrophages isolated from BALB/c mice
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Resazurin solution
-
Microplate reader
Procedure:
-
Macrophage Seeding: Seed peritoneal macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow adherence.
-
Infection: Infect the adherent macrophages with L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add the compound dilutions. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle, e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Assessment: Add resazurin solution to each well and incubate for another 4-6 hours.
-
Data Acquisition: Measure the fluorescence or absorbance using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value by plotting the percentage of parasite inhibition against the log of the compound concentration.
Cytotoxicity Assay against L-6 Cells
This protocol assesses the cytotoxic effect of this compound on a mammalian cell line (rat skeletal myoblasts, L-6) to determine its selectivity.
Materials:
-
L-6 cell line
-
DMEM medium supplemented with 10% FBS
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
MTT or resazurin solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed L-6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the compound dilutions to the wells. Include a positive control (e.g., doxorubicin) and a negative control (vehicle).
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment: Add MTT or resazurin solution to each well and incubate for 2-4 hours.
-
Data Acquisition: If using MTT, solubilize the formazan crystals and measure the absorbance. If using resazurin, measure the fluorescence.
-
IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.[1]
| Parameter | Value | Cell Line/Organism |
| IC50 (Antileishmanial Activity) | 6.89 µM | Leishmania donovani |
| IC50 (Cytotoxicity) | 259 µM | L-6 Cells |
Proposed Mechanism of Action and Experimental Workflow
The proposed mechanism of action for this compound and related 2,3-dihydrobenzofuran neolignans involves a dual effect on the parasite and the host cell. The agent is believed to induce mitochondrial dysfunction in Leishmania, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS). Concurrently, it may stimulate infected macrophages to produce nitric oxide (NO), a potent leishmanicidal molecule.
Caption: A flowchart illustrating the key steps from preparation to disposal for this compound.
Caption: A diagram illustrating the proposed dual mechanism of action of this compound.
Disposal Plan
All materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, plates), and personal protective equipment, must be disposed of as hazardous chemical waste.
Procedure:
-
Segregation: Collect all contaminated solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Liquid Waste: Deactivate liquid waste containing the agent by treating it with a suitable chemical deactivating agent or by incineration through a licensed hazardous waste disposal service. Do not pour down the drain.
-
Solid Waste: Place all contaminated solid waste (e.g., gloves, pipette tips, plates) in a designated hazardous waste bag or container.
-
Final Disposal: Arrange for the pickup and disposal of all hazardous waste through your institution's environmental health and safety office, in accordance with local, state, and federal regulations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
